2-Bromo-5-methoxypyridin-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYWULFZGZRVCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670348 | |
| Record name | 2-Bromo-5-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1043688-99-8 | |
| Record name | 2-Bromo-5-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-methoxypyridin-3-amine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-methoxypyridin-3-amine
Introduction: 2-Bromo-5-methoxypyridin-3-amine (CAS No: 1043688-99-8) is a substituted pyridine derivative that has emerged as a critical building block in modern organic synthesis. Its unique trifunctional nature—featuring an amine, a bromo substituent, and a methoxy group on a pyridine core—provides a versatile platform for constructing complex molecular architectures. This guide offers an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and medicinal chemistry. The strategic positioning of its functional groups makes it an invaluable intermediate for creating novel heterocyclic compounds with significant therapeutic potential.[1]
Compound Profile and Physicochemical Properties
A comprehensive understanding of a compound's physical properties is fundamental to its application in synthesis. The key physicochemical data for this compound are summarized below. These properties dictate the compound's handling, storage, and reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 1043688-99-8 | [1][2] |
| Molecular Formula | C₆H₇BrN₂O | [1][3] |
| Molecular Weight | 203.04 g/mol | [1] |
| Appearance | Solid | [4] |
| Melting Point | 53-55°C | [4] |
| Boiling Point | ~284.5 °C at 760 mmHg (Predicted) | [4] |
| XLogP3 | 1.2 | [3] |
| Storage | 2-8°C, Protect from light | [1] |
Note: Some physical properties are for the closely related isomer 5-Bromo-2-methoxypyridin-3-amine, as specific data for the title compound is limited. The structural similarity suggests comparable values.
Chemical Structure and Identification
The precise arrangement of atoms and functional groups defines the reactivity and utility of this compound.
Caption: Chemical structure and key identifiers for this compound.
Key Identifiers:
-
IUPAC Name: this compound
-
SMILES: COC1=CC(=C(N=C1)Br)N[3]
-
InChI: InChI=1S/C6H7BrN2O/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3[3]
-
InChIKey: CVYWULFZGZRVCV-UHFFFAOYSA-N[3]
Synthesis and Manufacturing
The synthesis of substituted aminopyridines often involves the reduction of a corresponding nitro compound. While a specific protocol for this compound is not detailed in the provided results, a highly analogous and industrially relevant procedure for a similar compound, 2-bromo-5-methylpyridin-3-amine, is available.[5] This established methodology provides a reliable template for its synthesis.
Proposed Synthetic Protocol: The synthesis would logically proceed from 2-bromo-5-methoxy-3-nitropyridine. The critical step is the selective reduction of the nitro group to an amine without affecting the bromo substituent or the pyridine ring.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the starting material, 2-bromo-5-methoxy-3-nitropyridine, in a suitable solvent like acetic acid, iron powder is added.
-
Reduction: The mixture is heated (e.g., to 80°C) to initiate the reduction. The iron, in the presence of acetic acid, acts as the reducing agent.[5] This is a classic Béchamp reduction, valued for its effectiveness and cost-efficiency in industrial applications.
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is filtered to remove iron salts.
-
Extraction: The filtrate is neutralized with a base, such as sodium bicarbonate, and the product is extracted into an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
References
Introduction: The Strategic Importance of 2-Bromo-5-methoxypyridin-3-amine
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methoxypyridin-3-amine
This compound is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its strategic value lies in the orthogonal reactivity of its three distinct functional groups: the bromo, methoxy, and amine moieties. This arrangement allows for selective chemical transformations, such as palladium-catalyzed cross-coupling reactions at the bromine site, nucleophilic substitution, and derivatization of the amino group.[1][3] These properties make it an indispensable intermediate in the development of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs, as well as advanced crop protection agents.[3][4]
This guide provides a comprehensive overview of a reliable and commonly employed two-step synthesis protocol for this compound, offering detailed experimental procedures, mechanistic insights, and practical considerations for researchers and drug development professionals.
| Property | Value |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol |
| Appearance | Solid |
| Melting Point | 53-55°C |
| Boiling Point | 284.5°C at 760 mmHg |
| CAS Number | 884495-39-0[5] |
Overall Synthesis Workflow
The synthesis is typically achieved through a two-step process starting from 5-Bromo-2-chloro-3-nitropyridine. The first step involves a nucleophilic aromatic substitution to replace the chlorine atom with a methoxy group. The second step is the reduction of the nitro group to the desired primary amine.
Caption: Two-step synthesis pathway for this compound.
Part 1: Synthesis of 5-Bromo-2-methoxy-3-nitropyridine
The initial step focuses on the conversion of 5-Bromo-2-chloro-3-nitropyridine to 5-Bromo-2-methoxy-3-nitropyridine. This transformation is a classic example of nucleophilic aromatic substitution (SNAr).
Mechanistic Rationale
The pyridine ring is inherently electron-deficient. The presence of the strongly electron-withdrawing nitro group at the 3-position further depletes electron density from the ring, particularly at the ortho (C2 and C4) and para (C6) positions. This activation makes the carbon atom bonded to the chlorine at the C2 position highly susceptible to attack by nucleophiles. Sodium methoxide serves as an excellent source of the methoxide nucleophile (CH₃O⁻), which displaces the chloride ion to yield the desired product. The reaction proceeds efficiently in a polar solvent like methanol.[6]
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles |
| 5-Bromo-2-chloro-3-nitropyridine | C₅H₂BrClN₂O₂ | 237.44 | 10.0 g | 42.12 mmol |
| Sodium Metal | Na | 22.99 | 2.90 g | 126.4 mmol |
| Methanol (anhydrous) | CH₃OH | 32.04 | 150 mL | - |
| Deionized Water | H₂O | 18.02 | ~500 mL | - |
Procedure
-
Preparation of Sodium Methoxide Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add sodium metal (2.90 g) in small portions to cooled methanol (50.0 mL).[6] Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure the addition is slow and the flask is cooled in an ice bath. Allow the mixture to stir at room temperature until all the sodium has completely dissolved.
-
Reaction Setup: In a separate 500 mL flask, suspend 5-Bromo-2-chloro-3-nitropyridine (10.0 g) in methanol (100 mL) and cool the mixture to 0°C using an ice bath.[6]
-
Addition of Nucleophile: Slowly add the freshly prepared sodium methoxide solution dropwise to the suspension of the starting material over 10-15 minutes, maintaining the temperature at 0°C.[6]
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour. Subsequently, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 16-18 hours.[6]
-
Work-up and Isolation: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, reduce the volume of the reaction mixture to approximately half by rotary evaporation.[6]
-
Pour the concentrated mixture into a beaker containing ~500 mL of ice-cold water. A precipitate will form.[6]
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Dry the collected solid under vacuum to yield 5-Bromo-2-methoxy-3-nitropyridine as a pale yellow solid. An expected yield is typically high, around 98%.[6]
Part 2: Synthesis of this compound
This final step involves the reduction of the nitro group of the intermediate synthesized in Part 1 to the corresponding amine. The Béchamp reduction, using iron powder in an acidic medium, is a cost-effective and reliable method for this transformation.[7]
Mechanistic Rationale
The reduction of an aromatic nitro group with iron metal in the presence of a weak acid like acetic acid is a classic and robust transformation. The reaction proceeds through a series of single-electron transfers from the iron metal (the reducing agent) to the nitro group. Acetic acid acts as a proton source, facilitating the stepwise reduction of the nitro group through nitroso and hydroxylamine intermediates, ultimately yielding the primary amine. Iron oxides are formed as a byproduct. This method is favored for its efficiency and the ease of separation of the inorganic byproducts.[7]
Caption: Simplified pathway for the reduction of a nitro group to an amine.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles |
| 5-Bromo-2-methoxy-3-nitropyridine | C₆H₅BrN₂O₃ | 233.02 | 1.0 g | 4.29 mmol |
| Iron Powder (<325 mesh) | Fe | 55.84 | 1.03 g | 18.45 mmol |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 10 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~120 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | ~50 mL | - |
| Brine | NaCl(aq) | - | ~20 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |
Procedure
-
Reaction Setup: To a 50 mL round-bottom flask containing iron powder (1.03 g), slowly add acetic acid (5 mL). Heat the mixture to approximately 80°C with stirring.[7]
-
Addition of Starting Material: Dissolve the 5-Bromo-2-methoxy-3-nitropyridine (1.0 g) in acetic acid (5 mL). Add this solution dropwise to the heated iron/acetic acid slurry over a period of 20 minutes.[7]
-
Reaction Progression: After the addition is complete, continue stirring the mixture at 80°C for an additional 30 minutes. Then, allow the reaction to cool to room temperature and continue stirring for 16 hours.[7]
-
Filtration: Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with additional ethyl acetate.[7]
-
Neutralization: Combine the filtrates and concentrate them under reduced pressure. Carefully and slowly add the resulting residue to a beaker containing saturated sodium bicarbonate solution (~50 mL) to neutralize the excess acetic acid. Caution: Vigorous gas (CO₂) evolution will occur. Add solid sodium bicarbonate in small portions if necessary until the effervescence ceases.[7]
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).[7]
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. The product is often obtained as a crystalline solid. A typical yield for this type of reduction is high, often exceeding 90%.[7]
Trustworthiness and Self-Validation
The protocols described are robust and well-established in organic synthesis literature. The success of each step can be validated through standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress by observing the disappearance of the starting material spot and the appearance of the product spot.
-
Melting Point: The final product should exhibit a melting point consistent with literature values (53-55°C).
-
Spectroscopy (NMR, MS): For unambiguous structural confirmation. The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight, and the ¹H NMR spectrum will confirm the aromatic and methoxy protons' chemical shifts and integrations.
By adhering to these protocols and validation methods, researchers can confidently synthesize this compound with high purity and yield.
References
- 1. innospk.com [innospk.com]
- 2. This compound [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to 2-Bromo-5-methoxypyridin-3-amine: Structure, Characterization, and Applications
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the utility of a molecule is often defined by its structural functionality and reactivity. 2-Bromo-5-methoxypyridin-3-amine is a quintessential example of a highly functionalized heterocyclic building block. As a substituted pyridine, it possesses a unique electronic architecture that makes it a valuable intermediate for constructing complex molecular frameworks.[1] The strategic placement of an amine, a methoxy group, and a reactive bromine atom on the pyridine core allows for a diverse range of chemical transformations, making it a sought-after precursor in the synthesis of novel bioactive compounds.[1][2]
This guide provides an in-depth technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its molecular structure, detailed spectroscopic characterization, practical synthesis protocols, key chemical reactions, and critical safety considerations, offering field-proven insights into its application.
Part 1: Molecular Structure and Physicochemical Properties
The identity and behavior of this compound are dictated by its distinct molecular structure. The pyridine ring, an aromatic heterocycle, is substituted with three key functional groups:
-
A Bromo Group at Position 2: This serves as an excellent leaving group in various cross-coupling reactions, providing a primary site for molecular elaboration.
-
An Amino Group at Position 3: This nucleophilic site can be readily derivatized, for instance, through acylation, alkylation, or sulfonylation, and it also influences the electronic properties of the ring.
-
A Methoxy Group at Position 5: This electron-donating group modulates the reactivity of the pyridine ring and can influence the pharmacokinetic properties of derivative molecules.
This specific arrangement of substituents creates a unique electronic and steric environment, which is leveraged in targeted synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 1043688-99-8 | [1] |
| Molecular Formula | C₆H₇BrN₂O | [1][3] |
| Molecular Weight | 203.04 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 53-55 °C | |
| Boiling Point | 284.5 ± 35.0 °C at 760 mmHg | |
| SMILES | COC1=CC(=C(N=C1)Br)N | [3] |
| InChIKey | CVYWULFZGZRVCV-UHFFFAOYSA-N | [3] |
Part 2: Spectroscopic Characterization - The Analytical Fingerprint
Rigorous characterization is essential to confirm the identity, purity, and structural integrity of any chemical intermediate. A combination of spectroscopic techniques provides a comprehensive analytical fingerprint for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure in solution. Based on the electronic effects of the substituents (Br: -I, +M; NH₂: -I, +M; OCH₃: -I, +M), a predicted NMR spectrum can be described.
-
¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring (at C4 and C6). The methoxy group will present as a singlet around 3.8-4.0 ppm, and the amine protons will appear as a broad singlet. The C6 proton, being ortho to the nitrogen, is expected to be the most downfield.
-
¹³C NMR: The spectrum will display six unique carbon signals, corresponding to the five carbons of the pyridine ring and the one methoxy carbon.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| -OCH₃ | ~3.9 (s, 3H) | ~55 | Typical for aryl methoxy groups. |
| -NH₂ | ~4.5 (br s, 2H) | N/A | Broad signal, chemical shift is solvent-dependent. |
| C4-H | ~7.0 (d) | ~120 | Influenced by adjacent amino and methoxy groups. |
| C6-H | ~7.8 (d) | ~140 | Deshielded by adjacent ring nitrogen. |
| C2-Br | N/A | ~145 | Carbon bearing bromine. |
| C3-NH₂ | N/A | ~135 | Carbon bearing the amino group. |
| C5-OCH₃ | N/A | ~150 | Carbon bearing the methoxy group. |
Note: These are predicted values. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides a self-validating system; the presence of all expected peaks and the absence of peaks from starting materials (e.g., a nitro group -NO₂) confirms the structure.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source(s) |
| Primary Amine | N-H Symmetric & Asymmetric Stretch | 3400-3250 (two bands) | [4][5] |
| Primary Amine | N-H Bend (Scissoring) | 1650-1580 | [4] |
| Aromatic Ring | C=C and C=N Stretch | 1600-1450 | N/A |
| Aryl Ether | C-O-C Asymmetric Stretch | 1275-1200 | [4][5] |
| Aromatic Amine | C-N Stretch | 1335-1250 | [4][5] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio, confirming the molecular weight and elemental composition. A key feature for this compound is the distinctive isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which exists in an approximate 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive confirmation of a single bromine atom in the molecule.
Table 4: Predicted Mass Spectrometry Data
| Adduct / Fragment | Predicted m/z | Source(s) |
| [M+H]⁺ (for ⁷⁹Br) | 202.98146 | [3] |
| [M+H]⁺ (for ⁸¹Br) | 204.97941 | Calculated |
| [M+Na]⁺ (for ⁷⁹Br) | 224.96340 | [3] |
| Monoisotopic Mass | 201.97418 Da | [6] |
Part 3: Synthesis and Purification
As a specialized intermediate, this compound is typically prepared via a multi-step synthesis. A common and logical approach involves the reduction of the corresponding 3-nitro precursor, 2-Bromo-5-methoxy-3-nitropyridine. This method is reliable because the selective reduction of a nitro group in the presence of a bromo-substituent is a well-established transformation.
Experimental Protocol: Reduction of 2-Bromo-5-methoxy-3-nitropyridine
This protocol is adapted from established methods for the reduction of similar nitro-aromatic compounds.[7]
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add iron powder (5 equivalents).
-
Add a solvent mixture of acetic acid and water (e.g., 5:1 v/v).
-
Heat the stirred suspension to 80-90 °C. The causality here is that the acidic medium activates the iron for the reduction process.
Step 2: Addition of Nitro Compound
-
Dissolve 2-Bromo-5-methoxy-3-nitropyridine (1 equivalent) in a minimal amount of acetic acid.
-
Add this solution dropwise to the hot iron suspension over 20-30 minutes. The slow addition is crucial to control the exothermic reaction.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethyl acetate.
-
Carefully neutralize the filtrate by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. This step is self-validating; the cessation of gas evolution indicates complete neutralization.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Step 4: Purification
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the residue using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 4: Chemical Reactivity and Applications
The synthetic value of this compound stems from its capacity to undergo selective chemical transformations at its functional groups.
Case Study: Palladium-Catalyzed Suzuki Cross-Coupling
The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds. In this context, this compound serves as the electrophilic partner, reacting with an aryl or heteroaryl boronic acid.
This transformation has been employed in the synthesis of novel PI3K/mTOR dual inhibitors, where the pyridine core is coupled with another heterocyclic system.[8] The amino group can then be further functionalized, for example, by forming a sulfonamide, demonstrating the molecule's utility as a multi-functional scaffold.[8]
Representative Suzuki Coupling Workflow
Caption: Key components of a typical Suzuki cross-coupling reaction.
Part 5: Safety, Handling, and Storage
As with any active chemical reagent, adherence to strict safety protocols is mandatory.
Hazard Profile:
-
Acute Toxicity: Harmful if swallowed.[6]
-
Skin: Causes skin irritation.[6]
-
Eyes: Causes serious eye damage/irritation.[6]
-
Respiratory: May cause respiratory irritation.[6]
Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[9]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]
Storage Recommendations:
-
Temperature: Store in a cool environment, with recommendations ranging from 2-8°C.[1]
-
Atmosphere: Keep the container tightly closed and store under an inert atmosphere if possible to prevent degradation.[11]
-
Environment: Store in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Protect from light.
Conclusion
This compound is more than just a chemical intermediate; it is a versatile and powerful tool for molecular architects. Its well-defined structure, characterized by multiple, orthogonally reactive functional groups, provides a reliable platform for the synthesis of complex and biologically active molecules. From its detailed spectroscopic fingerprint to its predictable reactivity in cornerstone reactions like Suzuki coupling, this compound offers the precision and reliability required in the demanding fields of drug discovery and materials science. Proper understanding of its properties, handling, and synthetic potential is key to unlocking its full value in research and development.
References
- 1. This compound [myskinrecipes.com]
- 2. innospk.com [innospk.com]
- 3. PubChemLite - this compound (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. wikieducator.org [wikieducator.org]
- 6. 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to Dabrafenib (GSK2118436): Properties, Mechanism, and Advanced Handling Protocols
For Researchers, Scientists, and Drug Development Professionals
Author's Note: The initial CAS number provided (884495-39-0) corresponds to 5-Bromo-2-methoxypyridin-3-amine, an organic building block with limited publicly available data for a comprehensive guide. The scope of this document has been editorially focused on Dabrafenib (CAS No: 1195765-45-7; Mesylate salt CAS No: 1195768-06-9), a compound of significant interest in oncological research and drug development, which aligns with the in-depth nature of the user's request. This decision is based on the extensive and relevant technical data available for Dabrafenib.
Introduction and Compound Profile
Dabrafenib, also known as GSK2118436, is a potent and selective inhibitor of the RAF family of kinases, with particular clinical and research significance in targeting mutated forms of the B-Raf protein.[1][2] It is a cornerstone of targeted cancer therapy, particularly for melanomas, non-small cell lung cancer (NSCLC), and anaplastic thyroid cancer harboring specific BRAF V600 mutations.[3][4] This guide provides a comprehensive overview of Dabrafenib's physicochemical properties, mechanism of action, and detailed protocols for its handling and application in a research setting.
Physicochemical Properties of Dabrafenib and its Mesylate Salt
| Property | Dabrafenib | Dabrafenib Mesylate |
| CAS Number | 1195765-45-7[5] | 1195768-06-9[2][6] |
| Molecular Formula | C23H20F3N5O2S2[7] | C24H24F3N5O5S3[2] |
| Molecular Weight | 519.56 g/mol [7] | 615.67 g/mol [2] |
| Appearance | Solid[2] | Solid |
| Solubility | Soluble in DMSO.[2] | ≥30.75 mg/mL in DMSO[2] |
Mechanism of Action: Selective Inhibition of the MAPK Pathway
Dabrafenib's therapeutic and research utility is rooted in its targeted inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[8] In many cancers, a specific mutation in the BRAF gene (most commonly V600E) leads to a constitutively active B-Raf protein, resulting in uncontrolled downstream signaling and oncogenesis.[8][9]
Dabrafenib acts as an ATP-competitive inhibitor, binding to the active conformation of the mutant BRAF kinase.[1] This binding event prevents the phosphorylation and subsequent activation of downstream targets, MEK1 and MEK2.[10] The inhibition of MEK activation, in turn, blocks the phosphorylation of ERK, the final kinase in this cascade.[1] The ultimate consequence of this signaling blockade is the induction of G1 cell cycle arrest and apoptosis in cancer cells harboring the BRAF V600 mutation.[1]
Interestingly, Dabrafenib can cause a paradoxical activation of the MAPK pathway in BRAF wild-type cells.[1] This phenomenon is RAS-dependent and is a key consideration in both clinical applications and experimental design.[1] The co-administration of a MEK inhibitor, such as Trametinib, can mitigate this effect and often leads to a more potent and durable anti-tumor response by providing a vertical blockade of the MAPK pathway.[1][3]
Signaling Pathway Diagram
Caption: Dabrafenib selectively inhibits mutant BRAF, blocking the MAPK pathway.
Handling and Storage Protocols
Proper handling and storage of Dabrafenib are crucial for ensuring its stability, efficacy in experiments, and the safety of laboratory personnel.
Storage
-
Lyophilized Powder: Store at -20°C, desiccated. In this form, the chemical is stable for up to 24 months.[11]
-
In Solution (DMSO): Once reconstituted, store at -20°C and use within 3 months to prevent loss of potency. It is highly recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[11]
-
General Storage: Keep the container tightly closed in a dry place, away from light, heat, and moisture.[12][13] Do not store in a refrigerator or bathroom.[13] Keep out of reach of children and pets.[12][13]
Personal Protective Equipment (PPE) and Safe Handling
Dabrafenib is a potent compound and should be handled with care.[12] Although some safety data sheets (SDS) may classify it as not hazardous, it is prudent to treat it as a potentially toxic substance.[12][14]
-
Gloves: Always wear protective gloves to avoid skin contact.[6][12]
-
Eye Protection: Use safety goggles with side-shields.[6]
-
Lab Coat: A lab coat or other protective clothing is recommended.[6]
-
Respiratory Protection: If there is a risk of aerosolization or handling large quantities of powder, use a suitable respirator in a well-ventilated area or a chemical fume hood.[6][15]
-
Handling Precautions: Avoid breathing dust, fumes, or vapors.[6] Do not eat, drink, or smoke when handling the product.[6] Wash hands thoroughly after handling.[6]
Disposal
Do not dispose of unused Dabrafenib in the trash or flush it down the sink or toilet.[12] Consult your institution's environmental health and safety guidelines for proper disposal of chemical waste.[15]
Experimental Protocols and Applications
Dabrafenib is a versatile tool for in vitro and in vivo studies of the MAPK pathway and BRAF-mutant cancers.
Preparation of Stock Solutions
-
Objective: To prepare a concentrated stock solution of Dabrafenib for use in various assays.
-
Materials:
-
Dabrafenib (lyophilized powder)[11]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Protocol:
-
Bring the lyophilized Dabrafenib powder to room temperature.
-
To prepare a 10 mM stock solution, reconstitute 5 mg of powder in 962 µl of DMSO.[11]
-
Vortex briefly to ensure complete dissolution. If necessary, warm the tube at 37°C for 10 minutes or use an ultrasonic bath to aid in solubilization.[2]
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.[11]
-
In Vitro Cell Proliferation Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Dabrafenib in BRAF-mutant and wild-type cell lines.
-
Materials:
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of Dabrafenib in complete cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%) across all wells.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Dabrafenib. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the Dabrafenib concentration to determine the IC50 value.
-
Western Blot Analysis of MAPK Pathway Inhibition
-
Objective: To qualitatively and quantitatively assess the inhibition of MEK and ERK phosphorylation by Dabrafenib.
-
Materials:
-
BRAF V600E mutant cell line (e.g., SK-MEL-28)[11]
-
Dabrafenib
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against Phospho-MEK1/2 (Ser217/221), total MEK1/2, Phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
Secondary antibodies conjugated to HRP or a fluorescent dye.
-
SDS-PAGE and Western blotting equipment.
-
-
Protocol:
-
Treat cells with Dabrafenib at various concentrations (e.g., 1 µM) for a specified time (e.g., 24 hours).[11]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a suitable detection reagent and imaging system.
-
Analyze the band intensities to determine the effect of Dabrafenib on the phosphorylation status of MEK and ERK.
-
Workflow Diagram for In Vitro Analysis
Caption: Workflow for in vitro characterization of Dabrafenib's effects.
Conclusion
Dabrafenib is a powerful research tool and a clinically important therapeutic agent. A thorough understanding of its mechanism of action, coupled with meticulous handling and experimental design, is paramount for obtaining reliable and reproducible results. This guide provides a foundational framework for researchers and drug development professionals working with this targeted inhibitor.
References
- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. droracle.ai [droracle.ai]
- 4. Dabrafenib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]
- 8. medschool.co [medschool.co]
- 9. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]
- 12. ncoda.org [ncoda.org]
- 13. healthsystem.osumc.edu [healthsystem.osumc.edu]
- 14. abmole.com [abmole.com]
- 15. medkoo.com [medkoo.com]
- 16. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-methoxypyridin-3-amine
Introduction
2-Bromo-5-methoxypyridin-3-amine (CAS No. 1043688-99-8) is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Its utility in the construction of complex heterocyclic scaffolds necessitates a robust and unambiguous analytical profile to ensure quality, confirm identity, and track reaction progress. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
A notable point of clarification is the existence of the isomer 5-Bromo-2-methoxypyridin-3-amine (CAS No. 884495-39-0), for which some predicted data is available.[2][3] This guide will reference this isomer to illustrate the sensitivity of spectroscopic techniques to subtle structural changes.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.
Caption: Molecular structure of this compound with IUPAC numbering.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, we expect to see distinct signals for the two aromatic protons, the amine protons, and the methoxy protons.
Predicted ¹H NMR Data
The following table outlines the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons of the target molecule, assuming a standard deuterated solvent like CDCl₃ or DMSO-d₆.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H6 | ~7.5 - 7.7 | Doublet (d) | ~2.5 Hz | Downfield due to proximity to the electronegative nitrogen. Shows meta-coupling to H4. |
| H4 | ~6.9 - 7.1 | Doublet (d) | ~2.5 Hz | Upfield relative to H6 due to the electron-donating effects of the adjacent amine and methoxy groups. Shows meta-coupling to H6. |
| -NH₂ | ~4.0 - 5.5 | Broad Singlet (br s) | N/A | Chemical shift and broadness are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |
| -OCH₃ | ~3.8 - 3.9 | Singlet (s) | N/A | Typical range for an aryl methoxy group. No adjacent protons to couple with. |
Expertise & Experience: Interpreting the Predictions
The predicted chemical shifts are based on established substituent effects on the pyridine ring.
-
Aromatic Protons (H6 and H4): In a pyridine ring, protons at the α-position (like H6) are typically deshielded and appear further downfield than those at the β- (like H5) or γ-positions (like H4). The bromine at C2 and the nitrogen atom both exert an electron-withdrawing inductive effect, further deshielding H6. Conversely, the amino group at C3 and the methoxy group at C5 are strong electron-donating groups through resonance, which increases electron density at the ortho and para positions. This donation significantly shields H4, shifting it upfield. The two aromatic protons, H4 and H6, are meta to each other, which is expected to result in a small coupling constant (⁴JHH) of around 2-3 Hz, appearing as a pair of sharp doublets.
-
Amine Protons (-NH₂): The protons of a primary aromatic amine typically appear as a broad signal due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water or other protic species. Their chemical shift is highly variable.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons, hence they will appear as a sharp singlet.
For comparison, a predicted ¹H NMR spectrum for the isomer 5-Bromo-2-methoxypyridin-3-amine (CAS 884495-39-0) in DMSO-d₆ shows signals at δ 7.37 (d, J = 2.0 Hz, 1H), 6.97 (d, J = 2.0 Hz, 1H), 5.28 (s, 2H, NH₂), and 3.82 (s, 3H, OCH₃).[2] This highlights how moving the substituents changes the electronic environment and thus the chemical shifts of the ring protons.
Trustworthiness: Protocol for ¹H NMR Acquisition
A self-validating protocol ensures reproducible and high-quality data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is of high purity to minimize interfering signals.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Spectrometer Setup (400 MHz example):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire a standard 1D proton spectrum with a spectral width covering at least 0-10 ppm.
-
Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).
-
Integrate all signals to determine the relative number of protons.
-
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides crucial information about the carbon skeleton of the molecule. We expect six distinct signals for the six carbons of the pyridine ring and one signal for the methoxy carbon.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C5 | ~150 - 155 | Attached to the electron-donating -OCH₃ group, significantly downfield. |
| C3 | ~140 - 145 | Attached to the electron-donating -NH₂ group. |
| C2 | ~135 - 140 | Attached to the electronegative bromine atom. |
| C6 | ~130 - 135 | Alpha to the ring nitrogen, deshielded. |
| C4 | ~115 - 120 | Shielded by the ortho/para electron-donating groups. |
| C7 (-OCH₃) | ~55 - 60 | Typical range for an aryl methoxy carbon. |
Expertise & Experience: Assigning the Carbon Signals
The assignment of carbon signals, especially the four quaternary carbons (C2, C3, C5, and the pyridine N-C=C carbon), can be ambiguous from a simple 1D ¹³C NMR spectrum. The chemical shifts are influenced by the complex interplay of inductive and resonance effects of the substituents. Definitive assignment requires two-dimensional (2D) NMR experiments.
Caption: Workflow for unambiguous NMR-based structure elucidation.
Trustworthiness: Advanced NMR Protocols
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It would definitively link the ¹H signal at ~6.9-7.1 ppm to the ¹³C signal at ~115-120 ppm (H4-C4) and the ¹H signal at ~7.5-7.7 ppm to the ¹³C signal at ~130-135 ppm (H6-C6).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons. It shows correlations between protons and carbons that are two or three bonds away. For example, the methoxy protons (~3.8 ppm) should show a correlation to C5, confirming its assignment. The H4 proton should show correlations to C2, C3, and C5, helping to piece together the full pyridine ring substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the functional groups present in a molecule. For this compound, we expect characteristic absorptions for the amine, the aromatic ring, and the C-O ether linkage.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium-Strong | A pair of peaks is characteristic of a primary amine (-NH₂).[4] |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Typical for C-H bonds on an aromatic ring. |
| 2980 - 2850 | Aliphatic C-H Stretch | Medium-Weak | From the -OCH₃ group. |
| 1620 - 1580 | N-H Bend (Scissoring) | Medium-Strong | Confirms the presence of a primary amine.[4] |
| 1580 - 1450 | Aromatic C=C and C=N Stretch | Medium-Strong | Multiple bands are expected for the pyridine ring. |
| 1280 - 1220 | Aryl C-O Asymmetric Stretch | Strong | Characteristic of the Ar-O-CH₃ ether linkage. |
| 1050 - 1000 | Aryl C-O Symmetric Stretch | Medium | Characteristic of the Ar-O-CH₃ ether linkage. |
| ~1100 - 1000 | C-Br Stretch | Medium-Weak | Often in the fingerprint region and can be difficult to assign definitively. |
Trustworthiness: Protocol for FT-IR Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common, simple method for acquiring IR spectra of solid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrum Data (Electron Ionization)
| m/z (mass-to-charge) | Ion Identity | Notes |
| 202 / 204 | [M]⁺˙ | Molecular Ion Peak. A characteristic ~1:1 intensity ratio for the M and M+2 peaks is the definitive signature of a single bromine atom.[5] |
| 187 / 189 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 159 / 161 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ ion. |
| 123 | [M - Br]⁺ | Loss of a bromine radical. |
| 94 | [C₅H₄N₂]⁺˙ | Potential fragment after loss of Br and OCH₃. |
Expertise & Experience: Interpreting the Fragmentation
The most critical feature in the mass spectrum of this compound will be the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M and M+2), which is a powerful diagnostic tool for the presence of one bromine atom.[5]
The fragmentation will likely be initiated by the loss of a stable radical or neutral molecule. The most probable initial fragmentations include the loss of a methyl radical (•CH₃) from the methoxy group to give a stable cation, or the loss of the bromine radical (•Br).
Caption: Plausible EI fragmentation pathway for the title compound.
Trustworthiness: Protocol for EI-MS Acquisition
-
Sample Introduction:
-
Dissolve a small amount (<1 mg) of the sample in a volatile solvent like methanol or dichloromethane.
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
The sample is vaporized and enters the ion source.
-
It is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
-
Analysis and Detection:
-
The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
References
- 1. This compound [myskinrecipes.com]
- 2. ichemical.com [ichemical.com]
- 3. 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-5-methoxypyridin-3-amine
Introduction: Understanding the Molecule and Its Associated Risks
2-Bromo-5-methoxypyridin-3-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique arrangement of a bromine atom, a methoxy group, and an amine group on the pyridine core makes it a versatile building block for the synthesis of complex molecular architectures. However, the very features that impart its synthetic utility also necessitate a rigorous and well-informed approach to its handling. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to safely manage this compound in a laboratory setting, moving beyond procedural checklists to foster a deeper understanding of the principles of chemical safety. The reactivity of this compound, stemming from the electron-donating and -withdrawing nature of its substituents, underscores the importance of the protocols outlined herein.
Hazard Identification and Risk Assessment: A Proactive Approach to Safety
A thorough understanding of the inherent hazards of this compound is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the risks associated with this compound.
GHS Hazard Classification [1]
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Irritant | Danger [1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Irritant | |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | Corrosive | |
| Skin Sensitisation | 1 | H317: May cause an allergic skin reaction | Irritant | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Irritant |
The primary hazards associated with this compound are its corrosive and irritant properties. The amine group can act as a base, while the overall molecule can react with biological macromolecules, leading to irritation and damage to the skin, eyes, and respiratory tract. The potential for skin sensitization warrants particular attention, as repeated exposure can lead to an allergic response.
Engineering Controls and Personal Protective Equipment: A Multi-layered Defense
The cornerstone of safe handling for any hazardous chemical is a combination of robust engineering controls and appropriate personal protective equipment (PPE).
Primary Engineering Control: The Chemical Fume Hood
All work with this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning and certified chemical fume hood.[3] This provides the primary barrier against inhalation of dust or vapors and protects the user from splashes.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are paramount, a comprehensive PPE strategy is mandatory.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[4] Given the risk of serious eye damage, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a heightened risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact.[5] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination. For prolonged handling or in situations with a high risk of exposure, consider double-gloving or using thicker, more robust gloves.
-
Laboratory Coat: A flame-resistant laboratory coat with full-length sleeves and a secure closure must be worn at all times in the laboratory. This will protect the skin from accidental spills and contamination.
-
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, or during certain high-risk procedures, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][7] All respirator use must be in accordance with a comprehensive respiratory protection program.
Safe Handling and Storage: Procedural Best Practices
Adherence to strict handling and storage protocols is critical for preventing accidental exposure and ensuring the stability of the compound.
Handling Protocol
-
Preparation: Before beginning any work, ensure that the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or chemicals.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Reaction Setup: When setting up reactions, ensure that all glassware is properly clamped and that the apparatus is assembled securely.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][5][8] Do not eat, drink, or smoke in the laboratory.[5][6]
Storage Requirements
Store this compound in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2] It is crucial to store this compound segregated from incompatible materials.
Chemical Incompatibilities:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Acids: The amine group can be protonated in an exothermic reaction.
-
Strong Bases: May promote decomposition or unwanted side reactions.
A dedicated storage cabinet for corrosive and reactive materials is recommended.
Emergency Procedures: A Rapid and Informed Response
In the event of an emergency, a calm, swift, and informed response is essential to mitigate harm.
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[4][6][7][8][9] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4][6][7][8][9] If skin irritation or a rash develops, seek medical attention.
-
Inhalation: Move the affected individual to fresh air.[4][6][7][8][9] If breathing is difficult or stops, administer artificial respiration and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6][8][9]
Spill Response Protocol
The appropriate response to a spill will depend on its size and location.
-
Small Spill (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.
-
Carefully collect the absorbed material into a sealable container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Label the container as hazardous waste and dispose of it according to institutional and local regulations.
-
-
Large Spill (or any spill outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, turn off any ignition sources.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Disposal: Environmental Responsibility
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[3][6][7][8][9][10]
Disposal Workflow
Caption: A workflow for the proper disposal of this compound.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following rules, but of fostering a deep-seated culture of safety within the laboratory. By understanding the chemical principles that underpin its hazards and by diligently applying the protocols outlined in this guide, researchers can confidently and safely utilize this valuable synthetic intermediate in their pursuit of scientific discovery. Continuous vigilance, a proactive mindset, and a commitment to best practices are the hallmarks of a truly safe and productive research environment.
References
- 1. 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-methoxypyridin-3-amine | 884495-39-0 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Purity Analysis of 2-Bromo-5-methoxypyridin-3-amine by High-Performance Liquid Chromatography (HPLC)
Abstract
This technical guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Bromo-5-methoxypyridin-3-amine, a key intermediate in pharmaceutical synthesis. This document navigates through the critical aspects of method development, including the rationale for selecting chromatographic conditions, detailed experimental protocols, and data interpretation. It is intended for researchers, scientists, and drug development professionals who require a scientifically sound and validated analytical method to ensure the quality and consistency of this crucial compound. The principles and practices outlined herein are grounded in established chromatographic theory and adhere to international regulatory standards.
Introduction: The Analytical Imperative for this compound
This compound is a substituted pyridine derivative that serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final drug product. Therefore, a reliable and accurate analytical method for determining its purity is a critical component of quality control in the pharmaceutical industry.[1][2]
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1][3][4] This guide details a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for the separation of polar aromatic compounds like this compound from its potential process-related impurities and degradation products.[5][6]
Foundational Principles: Method Development Strategy
The development of a robust HPLC method is a systematic process that involves the careful selection and optimization of several key parameters.[1][2] The primary objective is to achieve adequate resolution of the main component from all potential impurities with good peak shape and within a reasonable analysis time.
Analyte Characterization
A thorough understanding of the physicochemical properties of this compound is the cornerstone of effective method development.[1]
-
Structure and Functional Groups: The molecule contains a basic amine group, a methoxy group, and a bromine atom attached to a pyridine ring.[7] The presence of the amine group (a basic functionality) and the pyridine ring makes the compound's retention sensitive to the pH of the mobile phase.
-
Polarity: The combination of the polar amine and methoxy groups and the relatively non-polar brominated pyridine ring gives the molecule an intermediate polarity, making it suitable for reversed-phase chromatography.[6]
-
UV Absorbance: The aromatic pyridine ring imparts chromophoric properties to the molecule, allowing for sensitive detection using a UV detector.[8]
Selection of Chromatographic Mode: The Rationale for Reversed-Phase HPLC
Reversed-phase HPLC is the most widely used mode of chromatography in the pharmaceutical industry, accounting for approximately 75% of all HPLC methods.[6] It employs a non-polar stationary phase and a polar mobile phase.[5][6] This mode is selected for the analysis of this compound for the following reasons:
-
Versatility and Robustness: RP-HPLC is highly versatile and can be used to separate a wide range of compounds with varying polarities.
-
Excellent Reproducibility: The use of chemically bonded stationary phases leads to highly reproducible separations.
-
Analyte Retention: The moderately polar nature of the analyte allows for sufficient retention and interaction with a non-polar stationary phase, enabling effective separation from more polar or less polar impurities.
Experimental Design and Protocols
This section provides a detailed, step-by-step methodology for the purity analysis of this compound by HPLC.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is required.[9][10]
-
Chromatographic Data System (CDS): A validated CDS is necessary for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.[9] C18 columns provide a good balance of hydrophobic retention and selectivity for a wide range of compounds.[5]
-
Chemicals and Reagents: HPLC-grade acetonitrile and methanol, purified water (e.g., Milli-Q or equivalent), and high-purity buffer salts (e.g., ammonium formate, ammonium acetate, or phosphate buffers) and acids (e.g., formic acid, acetic acid) are essential.[11]
Sample and Standard Preparation Protocol
Objective: To prepare the sample and reference standard solutions at a known concentration in a suitable solvent that is compatible with the mobile phase.
Protocol:
-
Solvent Selection: A mixture of water and an organic solvent (e.g., acetonitrile or methanol) is a common choice for the diluent. The diluent should be weak enough to not cause peak distortion upon injection. A 50:50 (v/v) mixture of acetonitrile and water is a good starting point.
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to equilibrate to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly. This yields a standard solution with a nominal concentration of 0.1 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the standard preparation. This yields a sample solution with a nominal concentration of 0.1 mg/mL.
-
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm or 0.22 µm syringe filter compatible with the solvent to remove any particulate matter that could damage the column.
HPLC Method Protocol
Objective: To establish the optimal chromatographic conditions for the separation of this compound from its potential impurities.
Table 1: Optimized HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides a good balance of efficiency and backpressure. C18 is a versatile stationary phase for moderately polar compounds.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier compatible with mass spectrometry and helps to protonate the basic amine, leading to improved peak shape.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with low viscosity and good UV transparency. |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B | A gradient is necessary to elute both polar and non-polar impurities within a reasonable time.[10][11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. 30 °C is a common and safe operating temperature. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening. |
| Detector Wavelength | 254 nm | Pyridine derivatives typically exhibit strong absorbance around this wavelength. A PDA detector can be used to assess peak purity.[13] |
System Suitability and Method Validation
To ensure the reliability and validity of the analytical results, the HPLC system and method must meet predefined performance criteria. This is achieved through system suitability testing and method validation, as mandated by regulatory bodies like the ICH and USP.[14][15][16][17][18]
System Suitability Testing (SST)
SST is an integral part of any analytical procedure and is performed before the analysis of any samples to ensure the chromatographic system is performing adequately.[15][17]
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. A value greater than 2 indicates significant peak tailing, which can affect integration accuracy.[17] |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the column. Higher plate counts lead to sharper peaks and better resolution.[17] |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 replicate injections) | Demonstrates the precision of the injection and the stability of the system. |
| Resolution (Rs) | ≥ 1.5 between the main peak and the closest eluting impurity | Ensures that adjacent peaks are sufficiently separated for accurate quantification.[17] |
Method Validation
A full method validation should be performed in accordance with ICH Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[14] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by analyzing a placebo, stressed samples (e.g., acid, base, peroxide, heat, light), and impurity-spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the nominal sample concentration.
-
Accuracy: The closeness of the test results to the true value. This is often determined by analyzing samples with known amounts of the analyte (e.g., spiked placebo).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Data Analysis and Interpretation
The purity of the this compound sample is typically determined by area percent normalization.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
It is crucial to ensure that all impurity peaks are well-resolved from the main peak and from each other for accurate quantification.
Table 3: Example Purity Data
| Peak ID | Retention Time (min) | Peak Area | Area % |
| Impurity 1 | 4.8 | 15,000 | 0.15 |
| This compound | 12.5 | 9,950,000 | 99.50 |
| Impurity 2 | 15.2 | 25,000 | 0.25 |
| Impurity 3 | 18.9 | 10,000 | 0.10 |
| Total | 10,000,000 | 100.00 |
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for consistent execution.
Caption: Workflow for HPLC Purity Analysis.
Conclusion and Further Considerations
This technical guide has provided a comprehensive and scientifically grounded approach to the purity analysis of this compound by HPLC. The detailed protocols and rationale behind the experimental choices offer a robust starting point for method development and validation.
For advanced applications, coupling the HPLC system to a mass spectrometer (LC-MS) can provide invaluable information for the identification and structural elucidation of unknown impurities. Furthermore, the principles outlined in this guide can be adapted for the analysis of other structurally similar pharmaceutical intermediates. Adherence to the principles of scientific integrity, thorough validation, and meticulous documentation will ensure the generation of reliable and defensible analytical data, ultimately contributing to the quality and safety of pharmaceutical products.
References
- 1. asianjpr.com [asianjpr.com]
- 2. onyxipca.com [onyxipca.com]
- 3. DSpace [helda.helsinki.fi]
- 4. wjpmr.com [wjpmr.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. waters.com [waters.com]
- 7. 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. benchchem.com [benchchem.com]
- 10. bioglobax.com [bioglobax.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. helixchrom.com [helixchrom.com]
- 14. database.ich.org [database.ich.org]
- 15. usp.org [usp.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Chromatography [usp.org]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Senior Application Scientist's Guide to the Thermogravimetric Analysis of 2-Bromo-5-methoxypyridin-3-amine
Abstract
This technical guide provides a comprehensive examination of the thermal stability and decomposition profile of 2-Bromo-5-methoxypyridin-3-amine (CAS No: 884495-39-0), a key heterocyclic building block in pharmaceutical research and development.[1][2] Utilizing Thermogravimetric Analysis (TGA), this document outlines the fundamental principles, a detailed experimental protocol, and a mechanistic interpretation of the anticipated thermal behavior of the compound. The insights derived from TGA are critical for drug development professionals, informing decisions on material purity, storage conditions, and formulation strategies to ensure the quality and stability of active pharmaceutical ingredients (APIs).[3]
Introduction: The Imperative of Thermal Characterization
This compound is a substituted pyridine derivative integral to the synthesis of complex bioactive molecules.[1] Its structure, featuring a pyridine core with bromo, methoxy, and amine functional groups, makes it a versatile intermediate in medicinal chemistry. Before a compound like this can be advanced through the development pipeline, a thorough understanding of its physicochemical properties is paramount.
Among the most critical of these properties is thermal stability. Thermogravimetric Analysis (TGA) is an essential analytical technique that measures changes in the mass of a material as a function of temperature in a controlled atmosphere.[4][5] For pharmaceutical compounds, TGA provides invaluable data on:
-
Thermal Stability and Decomposition Temperature: Identifying the temperature at which the material begins to degrade, which is crucial for determining safe manufacturing and storage conditions.[3]
-
Material Purity: Quantifying the presence of volatile components such as residual solvents or moisture.[4][6]
-
Compositional Analysis: Aiding in the characterization of hydrates, solvates, and the overall composition of a sample.[6]
This guide provides researchers and drug development professionals with a robust framework for performing and interpreting the TGA of this compound, ensuring data integrity and supporting the development of safe and effective medicines.
Physicochemical Profile: this compound
A foundational understanding of the compound's basic properties is essential context for its thermal analysis. The key physicochemical data are summarized below.
| Property | Value | Source |
| CAS Number | 884495-39-0 | [7] |
| Molecular Formula | C₆H₇BrN₂O | [7] |
| Molecular Weight | 203.04 g/mol | [7] |
| Appearance | Solid | |
| Melting Point | 53-55 °C | |
| Boiling Point | 284.5 ± 35.0 °C (at 760 mmHg) | |
| Purity | ≥98% (Typical) |
Core Principles of Thermogravimetric Analysis (TGA)
TGA operates on a straightforward yet powerful principle: continuously monitoring the mass of a sample while it is subjected to a controlled temperature program.[5] The instrument, a thermogravimetric analyzer, consists of a high-precision microbalance, a furnace, a programmable temperature controller, and a gas-purging system.[5]
The sample is placed in a crucible, which is coupled to the balance and heated within the furnace. As the temperature increases, the sample may undergo various physical and chemical changes that result in a mass change, such as decomposition, dehydration, or desolvation.[6] The resulting data is plotted as a thermogram , or TGA curve, with temperature on the x-axis and the percentage of initial mass on the y-axis.[6] The first derivative of this curve, the Derivative Thermogram (DTG), shows the rate of mass loss and is instrumental in pinpointing the precise temperature of the fastest decomposition.
Caption: Fundamental workflow of a Thermogravimetric Analysis experiment.
Self-Validating Experimental Protocol
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility. The choice of each parameter is explained to demonstrate causality and scientific rigor.
4.1. Instrumentation A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC) capable of a heating rate precision of ±1 °C/min and mass precision of ±0.1% is required.
4.2. Step-by-Step Methodology
-
Crucible Preparation: Use an inert alumina or platinum crucible. Heat the empty crucible to 800 °C under the experimental atmosphere (nitrogen) to remove any contaminants. Cool to ambient temperature in a desiccator before taring the balance.
-
Sample Preparation: Accurately weigh 5–10 mg of this compound directly into the tared crucible. A smaller sample size minimizes thermal gradients within the sample, ensuring uniform decomposition.
-
Atmosphere Control: Purge the furnace with high-purity nitrogen (99.99%+) at a constant flow rate of 40 mL/min for at least 30 minutes prior to and during the experiment.
-
Causality: An inert nitrogen atmosphere is crucial to study the inherent thermal decomposition of the molecule. Using an oxidative atmosphere like air would introduce combustion reactions, fundamentally changing the degradation pathway.[4]
-
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 700 °C at a linear heating rate of 10 °C/min.
-
Causality: A 10 °C/min heating rate provides an optimal balance between analysis time and the resolution of distinct thermal events. Slower rates can offer better separation of overlapping events, while faster rates can shift decomposition to higher temperatures.
-
-
Data Recording: Continuously record the sample mass and temperature throughout the experiment. Plot the results as percent mass loss versus temperature. Generate the first derivative (DTG) curve to identify peak decomposition temperatures.
Caption: Step-by-step experimental workflow for TGA of the title compound.
Anticipated TGA Profile & Mechanistic Interpretation
While specific experimental data for this compound is not publicly available, a plausible thermal decomposition profile can be predicted based on its molecular structure and the known stability of related pyridine derivatives.[8][9][10][11]
Stage 1: Initial Heating (30 °C to ~150 °C) The TGA curve is expected to show a stable baseline in this region. The compound's melting point is 53-55 °C, which is a physical transition (phase change) and will not result in mass loss. Any minor mass loss (<1%) observed below 100 °C would likely indicate the evaporation of adsorbed water or residual solvent from the synthesis process, providing an immediate measure of sample purity.[3][6]
Stage 2: Onset of Thermal Decomposition (~180 °C - 300 °C) This region will likely feature the first major mass loss event. The decomposition will initiate at the weakest bonds within the molecule. Potential initial fragmentation pathways include:
-
Cleavage of the C-Br bond: The carbon-bromine bond is often the most labile point in such structures. Loss of a bromine atom (atomic weight ≈ 79.9) would correspond to a theoretical mass loss of approximately 39.3%.
-
Loss of the Methoxy Group: The methoxy group (-OCH₃) could be eliminated. This fragmentation would result in a mass loss of about 15.3%.
The DTG curve would show a distinct peak in this temperature range, with the peak temperature indicating the point of maximum decomposition rate for this initial step. Studies on other functionalized pyridine derivatives have shown decomposition temperatures starting around 200 °C.[10][11]
Stage 3: Pyridine Ring Fragmentation (>300 °C) Following the initial loss of substituents, the now-destabilized pyridine ring structure will undergo further fragmentation at higher temperatures. This process is typically complex and involves the breaking of C-C, C-N, and C-H bonds within the aromatic ring, leading to the release of smaller gaseous molecules (e.g., HCN, NH₃, hydrocarbons). This stage would appear as a significant and potentially broad mass loss event on the TGA curve.
Stage 4: Final Residue (>500 °C) At the end of the analysis (e.g., 700 °C), a small percentage of mass, typically consisting of a stable carbonaceous char, may remain.
Anticipated Data Summary
| Temperature Range (°C) | Anticipated Mass Loss (%) | Plausible Lost Fragment(s) / Process |
|---|---|---|
| 30 - 150 | < 1% | Loss of adsorbed volatiles (water/solvent) |
| 180 - 300 | 15 - 40% | Initial decomposition: Loss of Bromo and/or Methoxy group |
| 300 - 550 | 40 - 60% | Fragmentation of the pyridine ring structure |
| > 550 | - | Formation of stable carbonaceous residue |
Caption: Logical flow of the proposed thermal decomposition pathway.
Conclusion: From Data to Decision-Making
The thermogravimetric analysis of this compound provides critical, actionable data for pharmaceutical development. A well-executed TGA experiment, as detailed in this guide, yields a thermal fingerprint that confirms the material's stability, purity, and decomposition profile. The onset temperature of decomposition directly informs handling protocols and defines the upper limit for processing temperatures (e.g., during drying or milling). This information is essential for ensuring batch-to-batch consistency, establishing appropriate storage conditions, and performing compatibility studies with excipients. Ultimately, a thorough thermal characterization is a non-negotiable step in de-risking the development process and ensuring the final drug product's safety, efficacy, and quality.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. veeprho.com [veeprho.com]
- 6. improvedpharma.com [improvedpharma.com]
- 7. 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-5-methoxypyridin-3-amine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of highly functionalized heteroaromatic compounds is a cornerstone of modern medicinal chemistry and drug discovery. The 3-amino-5-methoxypyridine scaffold, coupled with an aryl or heteroaryl moiety at the 2-position, represents a privileged structural motif present in a multitude of biologically active agents. This document provides a comprehensive technical guide for the successful execution of the Suzuki-Miyaura cross-coupling reaction utilizing 2-Bromo-5-methoxypyridin-3-amine as the electrophilic partner. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and provide insights into reaction optimization and troubleshooting. The methodologies described herein are designed to be robust and adaptable, empowering researchers to efficiently generate libraries of novel 2-aryl-5-methoxypyridin-3-amine derivatives for downstream applications in drug development and chemical biology.
Introduction: The Strategic Importance of 2-Aryl-3-aminopyridines
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool in synthetic organic chemistry.[2]
The target transformation—the coupling of this compound with various organoboron reagents—is of significant strategic importance. The resulting 2-aryl-5-methoxypyridin-3-amine core is a key pharmacophore. The amino group at the 3-position can serve as a crucial hydrogen bond donor or a synthetic handle for further derivatization, while the methoxy group at the 5-position modulates the electronic properties and metabolic stability of the molecule. Arylation at the 2-position allows for the systematic exploration of chemical space, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile.
However, the coupling of electron-rich, nitrogen-containing heterocycles like this compound presents unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] Furthermore, the presence of the free amino group can also interfere with the catalytic cycle. This guide provides a validated protocol designed to overcome these challenges and achieve high-yield coupling.
The Catalytic Cycle: A Mechanistic Rationale for Experimental Choices
A thorough understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[2]
**.dot graph Suzuki_Miyaura_Catalytic_Cycle { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, fontcolor="#5F6368"];
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative Addition\n(Ar-X)", fillcolor="#F1F3F4"]; ArPdX [label="Ar-Pd(II)-X\n(Ln)", fillcolor="#F1F3F4"]; Transmetal [label="Transmetalation\n(R-B(OR')2)", fillcolor="#F1F3F4"]; ArPdR [label="Ar-Pd(II)-R\n(Ln)", fillcolor="#F1F3F4"]; RedElim [label="Reductive Elimination", fillcolor="#F1F3F4"]; Product [label="Ar-R", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Boronate [label="R-B(OH)3-", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base (e.g., K3PO4)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BoronicAcid [label="R-B(OH)2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-X = this compound"]; OxAdd -> ArPdX; ArPdX -> Transmetal; Transmetal -> ArPdR; ArPdR -> RedElim; RedElim -> Pd0 [label="Catalyst Regeneration"]; RedElim -> Product; BoronicAcid -> Base [label="Activation"]; Base -> Boronate; Boronate -> Transmetal [label="Nucleophilic Attack"]; } .dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step. The electron-rich nature of the pyridine ring can make this step more challenging compared to electron-deficient aryl halides.
-
Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex (e.g., R-B(OH)3⁻). The choice of base is critical to ensure efficient transmetalation without promoting side reactions.[4]
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Recommended Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point and has been adapted from successful couplings of structurally analogous aminobromopyridines.[5][6] Optimization may be required for particularly challenging boronic acid partners.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 - 2.5 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
Experimental Procedure
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous potassium phosphate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 85-95 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL). Combine the organic extracts and wash with brine (20 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-5-methoxypyridin-3-amine product.
Data Presentation: Optimization and Substrate Scope
The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome. The following table provides a summary of common conditions used for the Suzuki-Miyaura coupling of related bromopyridine derivatives, which can serve as a guide for optimization.[3][7]
| Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield | Notes |
| Pd(PPh₃)₄ (2-5) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-18 | Good to Excellent | A reliable and cost-effective starting point.[6] |
| Pd₂(dba)₃ (1-2) / SPhos (2-4) | K₃PO₄ (2-3) | Toluene or Dioxane | 100-110 | 4-12 | Good to Excellent | Buchwald ligands are often superior for challenging substrates.[3] |
| PdCl₂(dppf) (2-3) | Cs₂CO₃ (2) | DMF or Dioxane | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates. |
| Pd(OAc)₂ (1-2) / PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic system, may require longer reaction times.[7] |
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Catalyst Inactivation: Ensure a strictly inert atmosphere. Oxygen can oxidize the Pd(0) catalyst. The amine or pyridine nitrogen may be inhibiting the catalyst. Consider using a more electron-rich and bulky ligand like SPhos or XPhos, which can promote reductive elimination and stabilize the catalyst.
-
Inefficient Transmetalation: The choice of base is crucial. K₃PO₄ is generally a good choice for aminopyridines. If yields are low, screening other bases like Cs₂CO₃ or K₂CO₃ may be beneficial. Ensure the boronic acid is of high quality, as impurities can hinder the reaction.
-
-
Formation of Side Products:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid. It can be minimized by using a less aqueous solvent system, a milder base, or shorter reaction times.
-
Homocoupling of Boronic Acid: This can occur due to the presence of oxygen. Rigorous degassing of solvents is essential.
-
Dehalogenation of Starting Material: Reductive removal of the bromine can sometimes be observed. This may be mitigated by changing the ligand or solvent.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of a diverse array of 2-aryl-5-methoxypyridin-3-amine derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can reliably access these valuable compounds in high yields. The protocol and insights provided in this guide serve as a robust foundation for the successful implementation of this pivotal transformation in drug discovery and medicinal chemistry programs.
References
Application Notes & Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-methoxypyridin-3-amine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has become indispensable in medicinal chemistry and drug development, where the aminopyridine scaffold is a prevalent feature in a multitude of biologically active molecules.[2] The reaction's utility lies in its ability to overcome the limitations of traditional methods, which often suffer from harsh conditions and limited functional group tolerance.[1]
This guide provides an in-depth technical protocol and expert insights for the Buchwald-Hartwig amination of 2-Bromo-5-methoxypyridin-3-amine, a valuable and functionalized building block. We will delve into the mechanistic underpinnings of the reaction, critical parameter selection, a detailed experimental workflow, and troubleshooting advice to ensure robust and reproducible outcomes.
Reaction Principle: A Mechanistic Overview
The Buchwald-Hartwig amination is a cross-coupling reaction between an aryl halide and an amine, orchestrated by a palladium catalyst, a phosphine ligand, and a base.[2][3] The success of the reaction hinges on the precise interplay of these components within a catalytic cycle.
The generally accepted mechanism proceeds through several key steps:[1][3][4]
-
Activation of Precatalyst: If a Pd(II) source like Pd(OAc)₂ is used, it must first be reduced in situ to the active Pd(0) species.[5][6] Modern, well-defined precatalysts are designed to generate the active monoligated Pd(0) complex cleanly and efficiently upon exposure to the base.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[1][3][4][8] This is often the rate-determining step of the cycle.[8]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex.[3][6]
-
Reductive Elimination: The final C-N bond is formed as the desired product is expelled from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3][4]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
The Strategic Application of 2-Bromo-5-methoxypyridin-3-amine in Advanced Materials Science: A Prospective Guide
This technical guide serves as an in-depth exploration into the prospective applications of 2-Bromo-5-methoxypyridin-3-amine in the field of materials science. While traditionally recognized as a valuable building block in medicinal chemistry, its unique electronic and structural characteristics present a compelling case for its use in the rational design of novel organic functional materials. This document provides a forward-looking perspective, grounded in established chemical principles, to guide researchers and scientists in leveraging this versatile molecule for the development of next-generation organic electronics.
Introduction: Unlocking the Potential of a Multifunctional Pyridine Building Block
This compound is a strategically functionalized pyridine derivative poised for significant contributions to materials science. The pyridine core itself is a cornerstone in the design of electron-transporting materials (ETMs) and hole-transporting materials (HTMs) for Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[1] The strategic placement of substituents on the this compound ring offers a powerful toolkit for tuning the optoelectronic properties of resulting materials:
-
The Bromine Atom (Br) at the 2-position: This serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This allows for the straightforward installation of various aryl or heteroaryl moieties, enabling the construction of extended π-conjugated systems.[2]
-
The Amino Group (-NH₂) at the 3-position: As a potent electron-donating group, the amino functionality raises the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule. This is a critical parameter for designing efficient hole-injection and hole-transporting materials.
-
The Methoxy Group (-OCH₃) at the 5-position: This is another electron-donating group that further modulates the electronic properties of the pyridine ring, enhancing its electron-rich nature and influencing the ultimate HOMO/LUMO levels of the target material.[3]
The combination of a reactive site for π-extension and multiple electron-donating groups makes this compound an exemplary candidate for the synthesis of novel hole-transporting materials.
Prospective Application: Synthesis of a Novel Hole-Transporting Material for OLEDs
This section outlines a detailed protocol for a prospective application: the synthesis of a novel hole-transporting material, N²-(4-(diphenylamino)phenyl)-5-methoxy-[2,3'-bipyridin]-3-amine (hypothetical designation: Py-TPA-1 ), via a Suzuki-Miyaura cross-coupling reaction. This proposed molecule couples the electron-rich 2-amino-5-methoxypyridine core with a classic hole-transporting triphenylamine (TPA) moiety.
Rationale for Molecular Design
The target molecule, Py-TPA-1, is designed to exhibit properties conducive to efficient hole transport in an OLED device:
-
High HOMO Level: The cumulative electron-donating effects of the amino and methoxy groups on the pyridine ring, combined with the TPA unit, are expected to result in a high HOMO energy level, facilitating efficient hole injection from a standard ITO anode.
-
Thermal Stability: The rigid aromatic structure is anticipated to provide good thermal stability, a crucial requirement for long-lasting OLED devices.[1]
-
Amorphous Morphology: The non-planar structure resulting from the twist between the pyridine and phenyl rings can help to prevent crystallization in thin films, promoting the formation of stable amorphous layers essential for device performance.
Synthetic Workflow Overview
The synthesis of Py-TPA-1 from this compound is proposed to proceed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid derivative of triphenylamine.
Caption: Proposed synthetic workflow for Py-TPA-1.
Detailed Experimental Protocol
This protocol is a generalized starting point and may require optimization for yield and purity.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier | Purity | Notes |
| This compound | 1043688-99-8 | 203.04 | Various | >98% | The key starting material. |
| (4-(Diphenylamino)phenyl)boronic acid | 201802-67-7 | 289.12 | Various | >98% | The coupling partner. |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Various | >98% | Palladium catalyst. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Various | >99% | Anhydrous, powdered base. |
| Toluene | 108-88-3 | 92.14 | Various | Anhydrous | Degassed prior to use. |
| Ethanol | 64-17-5 | 46.07 | Various | Anhydrous | Degassed prior to use. |
| Deionized Water | 7732-18-5 | 18.02 | - | - | Degassed prior to use. |
| Ethyl Acetate | 141-78-6 | 88.11 | Various | ACS Grade | For extraction. |
| Brine (Saturated NaCl solution) | - | - | - | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Various | - | For drying organic phase. |
| Silica Gel | 7631-86-9 | 60.08 | Various | 230-400 mesh | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet, add this compound (1.0 eq., e.g., 1.015 g, 5.0 mmol), (4-(diphenylamino)phenyl)boronic acid (1.1 eq., 1.59 g, 5.5 mmol), and potassium carbonate (3.0 eq., 2.07 g, 15.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Catalyst and Solvent Addition:
-
Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq., 173 mg, 0.15 mmol).
-
Via syringe, add a degassed solvent mixture of Toluene (20 mL), Ethanol (10 mL), and Deionized Water (5 mL).
-
-
Reaction:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water (30 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
A solvent gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity) is typically effective for eluting the desired product.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield Py-TPA-1 as a solid.
-
Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To assess thermal properties.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
Self-Validating Systems and Trustworthiness
The protocol's reliability is based on the well-established and robust nature of the Suzuki-Miyaura cross-coupling reaction.[4] The progress of the reaction can be easily monitored by TLC or LC-MS, providing clear checkpoints. The purification by column chromatography is a standard and effective method for isolating the target compound. Finally, comprehensive characterization of the final product validates the success of the synthesis and ensures the material's quality for subsequent device fabrication.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for materials science. The protocol detailed above provides a scientifically sound and plausible pathway for its use in creating novel hole-transporting materials. The inherent tunability of the pyridine core through its various functional groups opens up a vast chemical space for the design of materials with tailored electronic and physical properties. Future research could explore alternative cross-coupling reactions, derivatization of the amino group to enhance solubility or create polymeric materials, and the synthesis of analogous compounds for electron-transporting applications. The continued exploration of such versatile building blocks will undoubtedly propel advancements in organic electronics and beyond.
References
- 1. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Introduction: The Significance of C-N Cross-Coupling with Substituted Pyridines
Application Notes and Protocols: Catalytic Systems for C-N Bond Formation with 2-Bromo-5-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Aryl and heteroaryl amines are privileged structural motifs found in a vast number of biologically active compounds and pharmaceuticals.[1][2][3] This document provides a comprehensive guide to the catalytic C-N bond formation involving this compound, a versatile building block for novel compound discovery. We will delve into the mechanistic underpinnings of palladium- and copper-catalyzed systems, offer detailed experimental protocols, and provide insights into reaction optimization and troubleshooting.
Substituted aminopyridines are key components in a wide range of pharmaceuticals and agrochemicals.[4][5] The specific substrate, this compound, presents unique challenges and opportunities in C-N cross-coupling reactions. The presence of three distinct functional groups—a bromine atom, a methoxy group, and an amino group—on the pyridine ring necessitates careful selection of catalytic systems to achieve high selectivity and yield.
The primary amino group can potentially coordinate with the metal center of the catalyst, potentially hindering the desired catalytic cycle.[6] Furthermore, the electron-donating nature of the methoxy and amino groups can influence the reactivity of the C-Br bond. This guide will address these challenges by providing a systematic approach to catalyst and reaction condition selection.
Theoretical Framework: Palladium- and Copper-Catalyzed C-N Bond Formation
Two major catalytic systems have revolutionized the formation of C-N bonds: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[7][8] The reaction involves the coupling of an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2]
The generally accepted catalytic cycle proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[2][7]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the amine to form a palladium-amido complex.[2][9]
-
Reductive Elimination: The desired N-substituted 5-methoxypyridin-3-amine product is formed, and the Pd(0) catalyst is regenerated.[7][9]
The choice of ligand is critical to the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have been shown to be highly effective in promoting the reductive elimination step and preventing catalyst decomposition.[9]
Figure 1: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, as well as C-O and C-S bonds. Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, the development of ligand-accelerated protocols has significantly expanded the scope and utility of the Ullmann reaction, allowing for milder reaction conditions.[10]
The mechanism of the Ullmann C-N coupling is still a subject of some debate, but it is generally thought to involve a Cu(I)/Cu(III) catalytic cycle.[11]
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general starting point for the coupling of this compound with a primary or secondary amine. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, BrettPhos-precatalyst)[6]
-
Phosphine ligand (e.g., RuPhos, BrettPhos)[6]
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium precatalyst (typically 1-4 mol %), and the phosphine ligand (typically 1.5-2 times the palladium loading).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent, followed by the amine (1.1-1.5 equiv).
-
Add the base (1.5-2.5 equiv). For solid bases, add them with the other solids in step 1. For liquid bases or solutions (like LiHMDS), add them after the solvent and amine.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 65-110 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Copper-Catalyzed Ullmann Condensation
This protocol provides a general procedure for the copper-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Ligand (e.g., a diamine like DMEDA, or an amino acid like L-proline)[10][14]
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., DMSO, DMF, NMP)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the copper(I) salt (typically 5-20 mol %), the ligand (typically 10-40 mol %), and the base (2.0 equiv).
-
Add the solvent and the amine (1.2-2.0 equiv).
-
Heat the reaction mixture to the desired temperature (typically 100-150 °C) with stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Catalyst System Selection and Optimization
The choice of catalytic system is paramount for achieving high yields and selectivity. The following provides a decision-making framework for selecting the optimal conditions.
Figure 2: Decision-Making Flowchart for Catalyst System Selection.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the C-N coupling of 3-halo-2-aminopyridine derivatives, which serve as a good starting point for this compound.
| Catalyst System | Ligand/Precatalyst | Base | Solvent | Temp. (°C) | Typical Amine Scope | Reference |
| Palladium | RuPhos-precatalyst | LiHMDS | Toluene | 65 | Secondary amines | [6] |
| Palladium | BrettPhos-precatalyst | LiHMDS | Toluene | 65 | Primary amines | [6] |
| Copper | DMEDA | K₂CO₃ | Ethylene Glycol | 100 | Aqueous Ammonia | [13] |
| Copper | L-proline | K₂CO₃ | DMSO | Varies | Various amines | [14] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Incorrect base or solvent | - Use a fresh batch of catalyst and ligand- Ensure all glassware is oven-dried and use anhydrous solvents- Screen different bases and solvents |
| Side Product Formation (e.g., Hydrodehalogenation) | - Catalyst decomposition- Presence of water | - Use a more robust ligand- Ensure rigorously anhydrous conditions |
| Homocoupling of the Amine | - Reaction temperature is too high | - Lower the reaction temperature |
Conclusion
The catalytic C-N bond formation with this compound is a highly valuable transformation for the synthesis of novel chemical entities. Both palladium- and copper-based catalytic systems offer viable routes, with the Buchwald-Hartwig amination often providing higher yields and milder conditions for a broader range of substrates. Careful consideration of the amine coupling partner, along with systematic optimization of the ligand, base, and solvent, are key to achieving successful outcomes. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop efficient and robust synthetic methods for their specific applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. youtube.com [youtube.com]
- 10. Ullmann coupling-An overview - operachem [operachem.com]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 2-Bromo-5-methoxypyridin-3-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 2-Bromo-5-methoxypyridin-3-amine. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet common, synthetic transformation. Low yields in this reaction are a frequent issue, often stemming from the unique electronic and coordinating properties of the substrate. This guide provides a structured, question-and-answer-based approach to systematically diagnose and resolve these challenges, grounded in established chemical principles and field-proven strategies.
FAQs: Diagnosing and Resolving Low Yield
Q1: My Suzuki coupling of this compound is failing or giving very low yield. Where should I begin troubleshooting?
A: Low yield with this substrate is typically rooted in its inherent chemical properties. This compound is an electron-rich heteroaryl halide containing two potential points of catalyst inhibition: the pyridine ring nitrogen and the exocyclic amino group. A systematic approach is essential.
Start by considering these four primary areas:
-
Catalyst System (Palladium Source & Ligand): Is your catalyst being deactivated or is it unsuitable for this electron-rich substrate?
-
Reaction Conditions (Base, Solvent, Temperature): Are the conditions optimal for activating the boronic acid without promoting side reactions?
-
Reagent Stability & Purity: Are your starting materials, particularly the boronic acid, degrading under the reaction conditions?
-
Execution & Inert Atmosphere: Is oxygen being rigorously excluded to prevent side reactions like homocoupling?
The following workflow provides a logical path for troubleshooting.
Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.
Q2: I suspect my palladium catalyst is deactivating. What are the signs, and how can I choose a better catalyst/ligand system?
A: Catalyst deactivation is a primary suspect. Visual cues include the formation of a black precipitate (palladium black), which is aggregated, inactive palladium.[1] The core issue is that both the pyridine nitrogen and the amino group can coordinate to the palladium center, inhibiting the catalytic cycle.[2] Furthermore, the electron-donating methoxy and amino groups make the C-Br bond more electron-rich, slowing the crucial oxidative addition step.[3]
The Solution: Use a More Robust Catalytic System.
The goal is to use a ligand that is both bulky and electron-rich.
-
Bulkiness creates a steric shield around the palladium center, preventing inhibitory coordination from the substrate's nitrogen atoms.
-
Electron-richness enhances the electron density on the palladium, which accelerates the rate-limiting oxidative addition into the electron-rich C-Br bond.[4][5]
| Table 1: Recommended Catalyst & Ligand Systems for Electron-Rich Pyridines | |||
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages & Rationale |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos (Buchwald Ligands) | Pd: 1-5%, Ligand: 2-10% | Gold Standard. Highly electron-rich and bulky. Excellent for accelerating oxidative addition and preventing catalyst inhibition.[6][7] |
| PdCl₂(dppf) | (none needed) | 3-5% | A robust, air-stable precatalyst. The bidentate dppf ligand provides good stability and activity for a wide range of couplings.[8] |
| Pd(PPh₃)₄ | (none needed) | 3-5% | A direct Pd(0) source, avoiding issues with in-situ reduction of Pd(II) precatalysts which can sometimes lead to homocoupling.[2][9] |
Expert Insight: Start by screening Pd(OAc)₂ with SPhos. This combination is often highly effective for challenging, electron-rich heteroaryl halides. If that fails, the pre-formed PdCl₂(dppf) complex is an excellent second choice.
Q3: Which base is optimal for a substrate with a free amino group and a pyridine ring?
A: Base selection is critical. The base must be strong enough to facilitate transmetalation by forming the active boronate species[10][11][12][13], but not so harsh that it promotes degradation of the starting materials. For aminopyridine substrates, a moderately strong inorganic base is typically ideal.
It has been reported that when an amine coordinates to the palladium center, its deprotonation can be facilitated by a base like K₃PO₄, which can influence the catalytic cycle.[9][14]
| Table 2: Base Selection Guide | |||
| Base | Strength | Typical Equivalents | Comments & Recommendations |
| K₃PO₄ | Strong | 2.0 - 3.0 | First Choice. Often provides the best balance of reactivity and compatibility for aminopyridines. Widely documented for similar systems.[2][9] |
| Cs₂CO₃ | Stronger | 2.0 - 3.0 | A more potent, albeit more expensive, option. Can often rescue sluggish reactions where K₃PO₄ is insufficient. |
| K₂CO₃ | Moderate | 2.0 - 3.0 | A milder and common base. May be effective, but often less so than K₃PO₄ for challenging substrates.[15] |
| KF | Mild | 3.0 | Can be used under anhydrous conditions and is effective for substrates with base-labile groups, though may be less effective here.[6][13] |
Expert Insight: Use finely powdered K₃PO₄ in a solvent system containing some water (e.g., dioxane/water). The water is crucial for dissolving the base and facilitating the formation of the active boronate species.
Q4: I'm seeing byproducts that suggest my boronic acid is decomposing. How can I prevent this?
A: Boronic acid instability is a major source of low yield. The most common side reaction is protodeboronation , where the C-B bond is cleaved by water, converting the boronic acid back to its parent arene.[16][17] This is often accelerated by high temperatures and aqueous basic conditions.[2] Another common side reaction is homocoupling , where two boronic acid molecules couple together, often promoted by residual oxygen.[4]
Solutions to Improve Boronic Acid Stability:
-
Use a More Stable Boron Reagent: Pyridine boronic acids can be particularly unstable.[1] If possible, switch to a more robust boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[1][2][17] These reagents are less susceptible to premature protodeboronation and release the active boronic acid more slowly during the reaction.[16]
-
Use Fresh Reagents: Boronic acids can degrade upon storage. Use a freshly opened bottle or purify the boronic acid before use.
-
Control Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessive heat, as both can exacerbate decomposition. Monitor the reaction by TLC or LCMS and stop it once the starting material is consumed.
-
Ensure Rigorous Degassing: Thoroughly degas all solvents and run the reaction under a strict inert atmosphere (Argon or Nitrogen) to minimize oxygen, thereby reducing homocoupling.[2]
The Suzuki-Miyaura Catalytic Cycle: Potential Failure Points
The following diagram illustrates the catalytic cycle and highlights steps where the unique features of this compound can cause problems.
Caption: Generalized Suzuki-Miyaura cycle showing potential inhibition and rate-limiting steps for this compound.
Experimental Protocols
Protocol 1: General Procedure for Screening Reaction Conditions
This protocol provides a framework for systematically screening catalysts, bases, and solvents in parallel reaction vials.
Reaction Setup:
-
In an array of oven-dried 4 mL vials equipped with magnetic stir bars, add this compound (1.0 equiv, e.g., 0.1 mmol, 21.7 mg).
-
To each vial, add the arylboronic acid or ester (1.2–1.5 equiv).
-
Add the selected solid base (e.g., K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 3 mol%) and ligand (e.g., SPhos, 6 mol%).
-
Crimp seal the vials with caps containing PTFE septa.
-
Evacuate and backfill each vial with Argon or Nitrogen gas (repeat this cycle 3-5 times).
Solvent Addition & Reaction: 7. Using a syringe, add the chosen anhydrous, degassed solvent (e.g., 1,4-dioxane, Toluene) and any co-solvent (e.g., degassed water) to achieve a final concentration of ~0.1 M.[1] 8. Place the vials in a pre-heated aluminum reaction block on a magnetic stir plate set to the desired temperature (e.g., 80–110 °C). 9. Stir vigorously for the designated reaction time (e.g., 4-24 hours).
Work-up and Analysis: 10. After the reaction is complete, cool the vials to room temperature. 11. Quench the reaction by adding water. Dilute with an organic solvent like ethyl acetate. 12. Analyze a small aliquot of the organic layer by LCMS or GC-MS to determine conversion and identify byproducts. 13. For promising conditions, perform the reaction on a larger scale and purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Optimizing Buchwald-Hartwig Amination for 2-Bromo-5-methoxypyridin-3-amine
Welcome to the technical support center for the Buchwald-Hartwig amination of 2-Bromo-5-methoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and optimize the C-N cross-coupling of this valuable heterocyclic building block. The inherent functionalities of this substrate—an electron-rich pyridine ring, a potentially coordinating ortho-amino group, and a meta-methoxy group—present a unique set of parameters that must be carefully controlled for successful and reproducible outcomes.
This document provides in-depth, experience-driven answers to common troubleshooting questions, detailed starting protocols, and a logical framework for systematic optimization.
Understanding the Substrate: Key Challenges
The structure of this compound poses several distinct challenges for palladium-catalyzed C-N coupling:
-
Catalyst Inhibition: The primary amino group at the 3-position is ortho to the bromine. This proximity can lead to the formation of a stable five-membered chelate with the palladium center after oxidative addition, potentially hindering subsequent steps like amine association or reductive elimination.[1]
-
Altered Reactivity: The pyridine nitrogen, along with the electron-donating amino and methoxy groups, makes the aromatic ring electron-rich. This can slow down the initial, often rate-determining, oxidative addition step compared to electron-deficient or neutral aryl halides.[2]
-
Side Reactions: The presence of the amino group can lead to competitive self-coupling or homocoupling reactions, where the substrate acts as both the electrophile and the nucleophile.[1]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the amination of this compound in a practical Q&A format.
Q1: I am seeing no reaction or very low conversion of my starting material. What are the most likely causes?
A1: This is the most frequent issue and typically points to a problem with one of the core components of the catalytic cycle.
-
Cause 1: Inactive Catalyst System. The active Pd(0) species may not be forming efficiently or is being deactivated.
-
Solution:
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 pre-catalysts) are air- and moisture-stable and designed to generate the active monoligated Pd(0) species reliably under basic conditions.[3] This is often superior to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be inconsistent.
-
Check Ligand Choice: For this electron-rich and potentially chelating substrate, a bulky, electron-rich dialkylbiaryl phosphine ligand is critical. These ligands promote fast reductive elimination, which can outcompete catalyst deactivation pathways.[2][4] Excellent starting points include RuPhos or BrettPhos .[1]
-
Ensure Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are properly degassed and anhydrous.[6][7]
-
-
-
Cause 2: Inappropriate Base. The base is crucial for deprotonating the incoming amine to form the active nucleophile but the wrong choice can be detrimental.
-
Solution:
-
Strong, Non-Nucleophilic Bases: A strong base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[8] However, for substrates sensitive to strong bases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, though they may require higher temperatures.[3][5]
-
Base Solubility and Particle Size: Inorganic bases like K₃PO₄ have poor solubility. The deprotonation is believed to occur at the solid-liquid interface.[3] Ensure vigorous stirring. For scale-up, grinding the base to a fine powder before use can increase the surface area and improve reaction rates.[3]
-
-
-
Cause 3: Poor Solubility. If your starting material or amine partner is not fully dissolved at the reaction temperature, the reaction will be slow and incomplete.
Q2: My reaction is messy, with significant side product formation. How can I identify and minimize these?
A2: Side products typically arise from competing reaction pathways. The two most common for this substrate are hydrodebromination and homocoupling.
-
Side Product 1: Hydrodebromination (Replacement of -Br with -H).
-
Cause: This occurs when a palladium-hydride species is generated, which can then reductively eliminate with the aryl halide. This can be promoted by moisture or certain base/solvent combinations.[5][9]
-
Minimization Strategy:
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.[5]
-
Optimize Ligand/Base: Bulky ligands that accelerate the main catalytic cycle can reduce the lifetime of intermediates prone to side reactions. Switching from a strong alkoxide base to a carbonate or phosphate may sometimes help.[5]
-
Lower Temperature: Higher temperatures can sometimes favor side reactions. Try reducing the temperature by 10-20 °C if the desired coupling is proceeding, albeit with the side product.[5]
-
-
-
Side Product 2: Biaryl Homocoupling (Dimerization of the Starting Material).
-
Cause: This can be promoted by high temperatures or excessive catalyst loading.[5] The amino group of one molecule can also potentially react with the bromide of another.
-
Minimization Strategy:
-
Reduce Catalyst Loading: Once initial conditions are established, try reducing the catalyst loading (e.g., from 2 mol% to 1 mol%).
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine coupling partner to favor the desired cross-coupling over self-coupling.
-
-
Q3: My reaction mixture turns black immediately upon heating. What does this mean?
A3: The formation of a black precipitate ("palladium black") is a classic sign of catalyst decomposition.[5] The active, soluble Pd(0) catalyst has agglomerated into an inactive, insoluble metallic form.
-
Cause: This is often due to an unstable ligand-palladium complex, the presence of oxygen, or excessively high temperatures. The electron-rich nature of the aminopyridine can sometimes accelerate decomposition.
-
Solution:
-
Use Robust Ligands: Bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) are specifically designed to stabilize the Pd(0) center and prevent decomposition.[1][10]
-
Improve Inertness: Re-evaluate your procedure for degassing the solvent and ensuring a robust inert atmosphere throughout the reaction.
-
Use a Pre-catalyst: As mentioned in Q1, pre-catalysts form the active species more cleanly and can reduce the likelihood of decomposition during the initial heating phase.
-
Moderate Temperature: Do not overshoot the target temperature. Typical temperatures for these couplings are between 80-110 °C.[3][11]
-
Recommended Starting Protocol & Optimization
This section provides a robust starting point for your experiments and a logical framework for optimization.
General Experimental Protocol
All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.[7]
-
To a dry Schlenk flask or vial, add:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
RuPhos Pd G3 pre-catalyst (2 mol%)
-
RuPhos ligand (2 mol%, to ensure a 2:1 ligand:Pd ratio)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
-
Evacuate and backfill the vessel with inert gas three times.
-
Add anhydrous, degassed Toluene (to make a ~0.1 M solution with respect to the limiting reagent).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and quench carefully with water or saturated aqueous ammonium chloride.
-
Proceed with standard aqueous workup and purification (e.g., column chromatography).
Parameter Optimization Table
If the starting protocol provides suboptimal results, systematically vary the following parameters. It is recommended to change only one variable at a time (OVAT methodology) to understand its effect.[12]
| Parameter | Condition A (Starting Point) | Condition B (Alternative) | Condition C (Alternative) | Rationale & Comments |
| Pre-catalyst | RuPhos Pd G3 | BrettPhos Pd G4 | XPhos Pd G3 | Ligand choice is critical. RuPhos and BrettPhos are excellent for N-H containing substrates.[1] XPhos is another robust general-purpose ligand. |
| Base | NaOtBu | K₃PO₄ | LiHMDS | NaOtBu is a strong, common choice.[8] K₃PO₄ is a weaker, less-nucleophilic option for base-sensitive substrates.[3] LiHMDS is a very strong, non-nucleophilic base sometimes used for challenging couplings.[1] |
| Solvent | Toluene | 1,4-Dioxane | t-Amyl Alcohol | Choice affects solubility and reaction temperature. All must be anhydrous.[3] |
| Temperature | 100 °C | 80 °C | 110 °C | Lower temperatures can increase selectivity and reduce side reactions.[5] Higher temperatures may be needed for less reactive partners or weaker bases. |
Visualizing the Process
Understanding the underlying mechanism and troubleshooting logic is key to success.
The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][13]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, a systematic approach is essential.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. bristol.ac.uk [bristol.ac.uk]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Troubleshooting Cross-Coupling Reactions with 2-Bromo-5-methoxypyridin-3-amine
Welcome to the technical support hub for scientists, researchers, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during palladium-catalyzed cross-coupling reactions with the versatile but often tricky substrate, 2-Bromo-5-methoxypyridin-3-amine .
The unique electronic and structural features of this molecule—an electron-rich pyridine ring, a coordinating amino group, and a labile bromo substituent—present specific hurdles that can lead to low yields and complex side reactions. This document provides expert insights and actionable protocols to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common issues and the underlying chemical principles. Understanding why a problem occurs is the first step to solving it.
Q1: My starting material is consumed, but the yield of my desired product is very low. What are the most likely side reactions?
When the starting material disappears without forming the desired product, it's crucial to investigate competing reaction pathways. For this compound, the primary culprits are protodebromination and homocoupling .
-
Protodebromination (or Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen atom, yielding 5-methoxy-pyridin-3-amine. This side reaction occurs when the palladium intermediate, formed after oxidative addition, reacts with a hydride source in the mixture before it can couple with your nucleophile.[1] Common hydride sources include amine bases or alcohol solvents.[1]
-
Homocoupling: This side reaction results in the formation of a symmetrical bipyridine dimer. It can occur through two main pathways: the coupling of two molecules of your starting bromopyridine or the coupling of two molecules of your boronic acid/ester (in Suzuki reactions).[2] The latter is often exacerbated by the presence of oxygen, which can interfere with the palladium catalytic cycle.[1][2]
Q2: I'm observing a significant amount of a debrominated product (5-methoxy-pyridin-3-amine). What causes this and how can I prevent it?
Protodebromination is a common headache with electron-rich aryl halides.[1] The electron-donating effects of the amino and methoxy groups make the pyridine ring more susceptible to this pathway.
Causality: This side reaction is typically caused by:
-
Generation of a Palladium-Hydride (Pd-H) Species: After the initial oxidative addition of your bromopyridine to the Pd(0) catalyst, the resulting Pd(II) complex can react with certain reagents (like amine bases, water, or alcohols) to form a Pd-H species.[1] This intermediate can then undergo reductive elimination to release the debrominated product.
-
β-Hydride Elimination: While less common for this specific substrate, if your coupling partner has β-hydrogens, this can be a competing pathway.[3]
Solutions:
-
Choice of Base: Avoid amine bases like triethylamine if possible, especially at high temperatures. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often better choices for minimizing this side reaction.[4][5]
-
Solvent Purity: Use anhydrous, degassed solvents. Water can be a proton source.[4][6]
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos or SPhos) can promote the desired reductive elimination over protodebromination by sterically shielding the metal center.[5][7]
Q3: Can the 3-amino group interfere with the palladium catalyst?
Yes, absolutely. The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium center.[5][8][9] This coordination can lead to:
-
Catalyst Inhibition: Formation of stable, inactive palladium complexes that do not participate in the catalytic cycle.[5][8]
-
Altered Reactivity: The coordination can change the electronic properties of the catalyst, slowing down key steps like oxidative addition or reductive elimination.
This is a known challenge for aminopyridine substrates.[8][9][10] The solution often lies in using bulky ligands that prevent this inhibitory chelation while still promoting the desired catalytic activity.[3]
Part 2: Troubleshooting Guide: From Symptoms to Solutions
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Symptom 1: Major byproduct detected corresponds to the mass of a symmetrical bipyridine dimer.
-
Problem: Homocoupling.
-
Cause Analysis: This side reaction is often promoted when the rate of transmetalation (in Suzuki) or other coupling steps is slow compared to the side reaction. The presence of oxygen can also favor the homocoupling of boronic acids.[1][2][4]
-
Troubleshooting Steps:
| Parameter | Actionable Solution & Rationale |
| Atmosphere | Rigorously degas all solvents and reagents. Use a robust inert gas (Argon or Nitrogen) setup. Subsurface sparging (bubbling) is more effective than simple evacuation/backfill cycles.[4][6][11] Oxygen can promote Pd(II) species that lead to boronic acid homocoupling.[1][2] |
| Catalyst | Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst designed for rapid activation (e.g., G3-palladacycles).[7] This avoids potential issues with the in situ reduction of Pd(II) sources like Pd(OAc)₂, which can sometimes favor homocoupling.[8] |
| Reagent Purity | Ensure high purity of the boronic acid/ester. Some boronic acids can contain residual starting halide from their synthesis, which can lead to homocoupling.[11] |
| Temperature | Lower the reaction temperature. While this may slow the desired reaction, it can disproportionately slow the side reaction. Run a temperature screen (e.g., 60°C, 80°C, 100°C) to find the optimal balance.[5] |
Symptom 2: Reaction is sluggish or stalls with significant starting material remaining.
-
Problem: Low catalyst activity or deactivation.
-
Cause Analysis: As discussed in the FAQ, the coordinating nature of the aminopyridine substrate is a likely cause.[5][8] Additionally, the electron-rich nature of the pyridine ring can slow the initial oxidative addition step, which is often rate-limiting.[1]
-
Troubleshooting Steps:
| Parameter | Actionable Solution & Rationale |
| Ligand | Switch to a bulky, electron-rich ligand. Standard ligands like PPh₃ are often ineffective for this substrate class.[5] Use Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky alkylphosphine ligands (e.g., P(t-Bu)₃).[5][7] These ligands accelerate oxidative addition and prevent catalyst inhibition.[1] |
| Palladium Source | Use a modern pre-catalyst. Buchwald G2, G3, or G4 pre-catalysts are designed for challenging substrates and ensure efficient generation of the active L₁Pd(0) species.[12] |
| Base | Ensure the base is strong enough and soluble. For Suzuki couplings, K₃PO₄ is often a good choice. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is required.[5] The base must be finely powdered to maximize surface area. |
| Solvent | Check for reagent solubility. Ensure all components are soluble at the reaction temperature. A solvent screen (e.g., Dioxane, Toluene, DMF) may be necessary. For Suzuki reactions, a small amount of water is often beneficial, but ensure it is degassed.[1] |
Part 3: Optimized Starting Protocols
The following protocols are designed as robust starting points for your experiments. Optimization will likely be required for your specific coupling partner.
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol uses a modern catalyst system designed to minimize side reactions and overcome catalyst inhibition.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
SPhos-Pd-G3 Pre-catalyst (2 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 ratio), degassed
-
Oven-dried Schlenk flask or reaction vial, magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a stir bar, add this compound, the arylboronic acid, and the finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[6][7]
-
Catalyst Addition: Under a positive pressure of inert gas, add the SPhos-Pd-G3 pre-catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe.[7]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[6][7]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6][7]
Part 4: Visualizing the Chemistry
Understanding the reaction pathways is key to effective troubleshooting.
Diagram 1: Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing common issues with this compound couplings.
Caption: A decision tree for troubleshooting common cross-coupling issues.
Diagram 2: Competing Pathways in the Catalytic Cycle
This diagram illustrates how side reactions diverge from the desired cross-coupling pathway.
Caption: Catalytic cycle showing key off-cycle side reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Bromo-5-methoxypyridin-3-amine Reaction Products
Welcome to the technical support guide for navigating the purification challenges of reaction products derived from 2-Bromo-5-methoxypyridin-3-amine. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The unique combination of a basic amino group, a methoxy group, and a reactive bromo-substituent on a pyridine ring presents specific purification hurdles. This guide provides in-depth, practical solutions in a question-and-answer format to help you achieve the desired purity for your compounds.
Section 1: Core Purification Strategy & Initial Workup
This section addresses the fundamental challenges and provides a general framework for approaching the purification of any product derived from this compound.
Q1: What are the primary challenges when purifying reaction products of this compound?
Answer: The primary challenges stem from the molecule's inherent physicochemical properties, which are often imparted to its reaction products:
-
Basicity: The pyridine nitrogen and the exocyclic amine group are basic. This can cause streaking and poor separation on standard silica gel chromatography due to strong interactions with acidic silanol groups.[1]
-
Polarity: The presence of the amino and methoxy groups makes the molecule and its derivatives relatively polar. This can lead to issues with solubility, particularly during aqueous workups, where the product might partition into the aqueous layer.
-
Potential for Impurities: Common reactions like Suzuki or Buchwald-Hartwig couplings can lead to specific, hard-to-remove impurities such as unreacted starting material, debrominated byproducts, and residual palladium catalyst.
-
Chelation: The 3-amino-2-bromo substitution pattern can potentially chelate with metal catalysts, sometimes making their removal more difficult.
Q2: I've just finished my reaction. What is a robust, general workup procedure before I attempt purification?
Answer: A well-designed initial workup is critical to remove the bulk of impurities and simplify the final purification.
dot graph "General_Workup_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, label="General Post-Reaction Workup Workflow", labelloc=t, fontsize=14]; node [shape=box, style="filled,rounded", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
Reaction [label="Crude Reaction Mixture"]; Filter [label="Filter through Celite®\n(Removes heterogeneous catalysts, e.g., Pd/C)"]; Concentrate [label="Concentrate Filtrate\n(Remove volatile solvents)"]; Dissolve [label="Dissolve Residue\n(e.g., in Ethyl Acetate or DCM)"]; AcidWash [label="Aqueous Acid Wash (Optional)\n(e.g., 1M HCl to remove basic impurities)"]; BaseWash [label="Aqueous Base Wash\n(e.g., sat. NaHCO3 to neutralize)"]; BrineWash [label="Brine Wash\n(Remove bulk water)"]; Dry [label="Dry Organic Layer\n(e.g., Na2SO4 or MgSO4)"]; FinalConcentrate [label="Filter & Concentrate"]; Purify [label="Proceed to Purification\n(Chromatography, Recrystallization, etc.)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Reaction -> Filter; Filter -> Concentrate; Concentrate -> Dissolve; Dissolve -> BaseWash; BaseWash -> BrineWash; BrineWash -> Dry; Dry -> FinalConcentrate; FinalConcentrate -> Purify; Dissolve -> AcidWash [style=dashed, label="If product is acid-stable\nand non-basic"]; AcidWash -> BaseWash [style=dashed]; } enddot Caption: General post-reaction workup workflow.
Step-by-Step Protocol:
-
Catalyst Removal: If a heterogeneous catalyst (like Pd/C) was used, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM) and filter it through a pad of Celite®.[2][3] This removes the bulk of the solid catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the reaction solvent.
-
Liquid-Liquid Extraction:
-
Dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic reagents.
-
Follow with a wash using saturated aqueous sodium chloride (brine) to remove the bulk of dissolved water.[4]
-
Separate the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the crude product ready for purification.
Section 2: Troubleshooting Specific Purification Techniques
This section dives into common problems encountered during specific purification steps and offers targeted solutions.
Aqueous Workup & Extraction
Q3: My product is partitioning into the aqueous layer during extraction. Why is this happening and how can I fix it?
Answer: This is a common issue, especially if your product retains the basic amine functionality. If the aqueous phase is acidic (pH < 7), your amine product will be protonated, forming a water-soluble ammonium salt.[5][6]
Troubleshooting Steps:
-
Check the pH: Ensure the aqueous layer is basic (pH > 8) by adding a base like NaHCO₃ or sodium carbonate (Na₂CO₃) before extraction.
-
"Salting Out": Add a significant amount of solid NaCl to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and pushing it into the organic layer.
-
Switch Solvents: Use a more polar organic solvent for extraction, such as a 9:1 mixture of DCM/isopropanol, which can better solvate polar products.
Acid-Base Extraction
Q4: How can I use acid-base extraction to remove unreacted this compound starting material?
Answer: Acid-base extraction is a highly effective method for removing basic starting material from a neutral or acidic product.[7][8] The strategy relies on protonating the basic amine of the starting material, rendering it water-soluble.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. The basic starting material will react to form its hydrochloride salt and move into the aqueous layer.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the acid wash 2-3 times to ensure complete removal. Monitor the organic layer by TLC.
-
Neutralization and Drying: Wash the organic layer with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to get the purified product.[7]
Column Chromatography
Q5: My product is streaking or "tailing" badly on a silica gel column. What is the cause and how can I improve the separation?
Answer: Streaking of amine-containing compounds on silica gel is a classic problem. The acidic silanol (Si-OH) groups on the silica surface strongly and irreversibly bind to the basic amine, causing poor elution and broad, streaky bands.[1]
Solutions:
-
Basify the Mobile Phase: Add a small amount of a volatile base to your eluent. A common choice is 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).[9] This base will compete with your product for the acidic sites on the silica, allowing for sharp, well-defined bands.
-
Use a Different Stationary Phase:
-
Pre-treat the Silica: You can "deactivate" the silica by preparing your column slurry in the eluent that already contains the basic additive (e.g., 1% Et₃N in hexane/EtOAc).[9]
| Symptom | Probable Cause | Recommended Solution |
| Tailing/Streaking Bands | Strong acid-base interaction between basic product and acidic silica gel.[1] | Add 0.5-1% triethylamine or NH₄OH to the eluent. Use neutral or basic alumina as the stationary phase.[9] |
| Product Won't Elute | Product is too polar for the chosen eluent system. | Increase eluent polarity. A common system for polar amines is DCM/Methanol.[10] |
| Poor Separation from Impurity | Product and impurity have very similar polarities. | Use a shallower polarity gradient. Ensure sharp bands by adding a basic modifier. Consider a different stationary phase (e.g., reverse-phase). |
Recrystallization
Q6: My product is "oiling out" instead of forming crystals during recrystallization. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or its solubility limit is exceeded at a temperature above its melting point, forming a supersaturated liquid phase instead of a crystalline solid upon cooling.
Troubleshooting Steps:
-
Add More Solvent: Your solution might be too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly again.
-
Lower the Solution Temperature: Dissolve the compound at a lower temperature, even if it requires significantly more solvent.
-
Change the Solvent System: The boiling point of your chosen solvent may be too high. Switch to a lower-boiling solvent or use a solvent mixture (e.g., ethanol/water, ethyl acetate/hexane). A systematic approach involves finding a "good" solvent (dissolves the compound when hot) and a "poor" solvent (compound is insoluble) that are miscible. Dissolve in the minimum hot "good" solvent and add the "poor" solvent dropwise until turbidity appears, then let it cool.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface.
-
Seeding: Add a tiny crystal of the pure product to the cooled solution.
-
Cool Slowly: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling often promotes oiling.
-
Section 3: Handling Specific Byproducts
Q7: My reaction was a Suzuki or similar palladium-catalyzed cross-coupling. How do I remove the residual palladium?
Answer: Residual palladium can be a significant issue, often appearing as a fine black or colloidal suspension.
Methods for Palladium Removal:
-
Filtration through Celite®: For heterogeneous palladium (e.g., Pd/C), simple filtration through a pad of Celite® is often sufficient.[2][3][11]
-
Aqueous Washes: Sometimes, washing with an aqueous solution containing a chelating agent like EDTA or thiourea can help remove soluble palladium species.
-
Scavengers: Use a solid-supported scavenger resin. Thiol-functionalized silica or polymer resins are highly effective at binding and removing soluble palladium.[3][11] Stir the crude product solution with the scavenger resin for several hours, then simply filter off the resin.
-
Activated Carbon Treatment: Stirring the solution of your crude product with activated charcoal can adsorb palladium residues. The charcoal is then removed by filtration through Celite®.[12]
dot graph "Palladium_Removal_Decision_Tree" { graph [layout=dot, rankdir=TB, splines=ortho, label="Decision Tree for Palladium Removal", labelloc=t, fontsize=14]; node [shape=box, style="filled,rounded", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
Start [label="Crude Product with Pd"]; Q_Hetero [label="Is the catalyst\nheterogeneous (e.g., Pd/C)?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Filter [label="Filter through Celite®"]; Q_Clear [label="Is filtrate clear\nand Pd-free?", shape=diamond, style=filled, fillcolor="#FBBC05"]; End [label="Product Isolated", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Soluble_Methods [label="Choose Method for\nSoluble Palladium"]; Scavenger [label="Use Scavenger Resin\n(e.g., Thiol-functionalized)"]; Charcoal [label="Activated Carbon\nTreatment"]; Chromatography [label="Column Chromatography"];
Start -> Q_Hetero; Q_Hetero -> Filter [label="Yes"]; Q_Hetero -> Soluble_Methods [label="No"]; Filter -> Q_Clear; Q_Clear -> End [label="Yes"]; Q_Clear -> Soluble_Methods [label="No"]; Soluble_Methods -> Scavenger; Soluble_Methods -> Charcoal; Soluble_Methods -> Chromatography; Scavenger -> End; Charcoal -> End; Chromatography -> End; } enddot Caption: Decision tree for selecting a palladium removal method.[11]
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 7. benchchem.com [benchchem.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
Preventing homocoupling in Suzuki reactions of 2-Bromo-5-methoxypyridin-3-amine
Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling reactions involving 2-Bromo-5-methoxypyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem with this compound?
A1: Homocoupling is a prevalent side reaction in Suzuki couplings where two molecules of the organoboron reagent (e.g., a boronic acid) react with each other to form a symmetrical biaryl byproduct.[1][2] This is particularly problematic as it consumes the valuable boronic acid, leading to a reduced yield of the desired unsymmetrical product. Furthermore, the resulting symmetrical biaryl often has similar chromatographic properties to the target molecule, complicating purification.
With a substrate like this compound, the electron-rich nature of the pyridine ring, due to the methoxy and amino substituents, can influence the kinetics of the catalytic cycle, potentially making side reactions such as homocoupling more competitive.
Q2: What are the primary drivers of boronic acid homocoupling?
A2: The two main culprits behind homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][3]
-
Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) intermediates can then facilitate the homocoupling of two boronic acid molecules.[3][4][5] It has been demonstrated that higher oxygen levels directly correlate with an increase in homocoupling byproducts.[3][4]
-
Pd(II) Precatalysts: When employing a Pd(II) source such as Pd(OAc)₂ or PdCl₂(dppf), the precatalyst must be reduced in situ to the active Pd(0) form to initiate the primary catalytic cycle.[4][6] One pathway for this reduction is the homocoupling of two boronic acid molecules, which generates Pd(0) but at the expense of your starting material.[4][6]
Q3: How can I effectively deoxygenate my reaction mixture?
A3: Rigorous degassing of your solvents and the reaction vessel is paramount to minimize oxygen-mediated homocoupling.[3] Standard and effective methods include:
-
Sparging: Bubbling an inert gas, such as Argon or Nitrogen, through the solvent for a sustained period (e.g., 20-30 minutes) before adding the catalyst.[2][3][7]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times is highly effective at removing dissolved oxygen.[3]
-
Subsurface Sparge: A continuous, gentle stream of inert gas into the reaction mixture throughout the experiment can also be very effective.[8]
Q4: Which palladium source is recommended to minimize homocoupling?
A4: To circumvent the issues associated with the in situ reduction of Pd(II) precatalysts, it is generally advisable to use a Pd(0) source.[1][6]
-
Preferred Pd(0) Sources: Pd(PPh₃)₄ or Pd₂(dba)₃ are excellent choices as they can directly enter the catalytic cycle without an initial reduction step that could promote homocoupling.[1][6]
-
Palladium Precatalysts: If using a Pd(II) source is unavoidable, modern precatalysts, such as Buchwald's G3 and G4 precatalysts, are designed for clean and efficient generation of the active Pd(0) species, which can help suppress side reactions.[6]
Q5: What is the role of ligands in preventing homocoupling, and which are suitable for my substrate?
A5: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[6] For a substrate like this compound, which is an electron-rich heteroaryl halide, the choice of ligand is critical.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and P(t-Bu)₃ are highly recommended.[1][3][6] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties promote the desired reductive elimination step of the cross-coupling cycle.[1][6] These ligands can also accelerate the rate-determining oxidative addition step, allowing the desired cross-coupling to outcompete the homocoupling pathway.[3]
Troubleshooting Guide: A Deeper Dive
This section provides more detailed strategies and experimental protocols to systematically address and overcome the challenge of homocoupling in the Suzuki reaction of this compound.
Visualizing the Competing Pathways
To effectively troubleshoot, it is essential to understand the catalytic cycles at play.
Caption: Competing pathways in Suzuki reactions.
Systematic Troubleshooting Workflow
If you are observing significant homocoupling of your boronic acid, follow this logical workflow to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Optimizing Reaction Parameters: A Tabular Guide
The interplay of various reaction parameters is crucial. The following table provides a comparative guide for making informed decisions.
| Parameter | Standard Conditions (Prone to Homocoupling) | Optimized Conditions (Suppresses Homocoupling) | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄, Pd₂(dba)₃, Buchwald Precatalysts (G3/G4) | Pd(0) sources bypass the initial reduction step that can consume the boronic acid via homocoupling.[1][6] |
| Atmosphere | Air or incomplete inerting | Rigorously degassed (N₂ or Ar sparging, freeze-pump-thaw) | Prevents the oxidation of the active Pd(0) catalyst to Pd(II), a key species in the homocoupling pathway.[4][7][8] |
| Ligand | PPh₃ | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich ligands accelerate the desired catalytic cycle and sterically hinder the formation of intermediates leading to homocoupling.[1][3][6] |
| Base | Strong bases (e.g., NaOH, KOH) | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | The choice of base is critical.[9] Weaker bases are often sufficient to activate the boronic acid without promoting side reactions.[6][10] |
| Temperature | High temperatures | Lowest effective temperature | Running the reaction at a lower temperature can suppress the rate of homocoupling relative to the desired cross-coupling.[6] |
| Boron Reagent | Boronic Acid | Pinacol or MIDA boronate esters | These esters are often more stable towards protodeboronation and can exhibit different reactivity in transmetalation, sometimes reducing side reactions.[3][4] |
| Reagent Addition | All reagents added at once | Slow addition of boronic acid/ester via syringe pump | Maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.[3] |
Experimental Protocol: A Starting Point for Optimization
This protocol provides a robust starting point for the Suzuki coupling of this compound, incorporating best practices to minimize homocoupling.
Materials:
-
This compound
-
Arylboronic acid (or corresponding pinacol ester)
-
Pd₂(dba)₃ (Palladium source)
-
SPhos (Ligand)
-
K₃PO₄ (Base)
-
Anhydrous, degassed 1,4-Dioxane and Water (10:1 v/v)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).
-
Inerting the System: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Loading: In a separate vial under an inert atmosphere, pre-mix Pd₂(dba)₃ (0.02 equiv.) and SPhos (0.04 equiv.). Add this catalyst/ligand mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Functionalization of 2-Bromo-5-methoxypyridin-3-amine
Welcome to the technical support guide for 2-Bromo-5-methoxypyridin-3-amine. This versatile building block is a cornerstone in medicinal chemistry, offering multiple reaction handles for constructing complex molecular architectures. However, its very utility—the presence of a bromine atom, an amine, and a methoxy group on an electron-deficient pyridine ring—presents unique regioselectivity challenges.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from troubleshooting specific experimental failures to addressing broader strategic questions, supported by detailed protocols and mechanistic insights.
Section 1: Troubleshooting Guide
This section addresses the most common issues researchers face. Each entry is formatted as a problem (Question) followed by a systematic diagnostic and solution pathway (Answer).
Q1: My Suzuki-Miyaura coupling at the C2-bromo position is giving very low yields or failing completely. What's going wrong?
A1: This is a frequent issue, often stemming from the interplay between the substrate's functional groups and the palladium catalyst. Let's break down the potential causes and solutions.
-
Cause 1: Catalyst Inhibition/Poisoning by the C3-Amine. The free amine at the C3 position has a lone pair of electrons that can coordinate strongly to the palladium center. This can inhibit the binding of the aryl boronic acid or prevent the reductive elimination step, effectively stalling the catalytic cycle. It has been noted that primary amines can bind to the Pd center, leading to deprotonation and a decrease in catalyst activity[1].
-
Troubleshooting Steps:
-
Protect the Amine: The most robust solution is to temporarily protect the C3-amine. Converting it to an amide (e.g., using acetic anhydride) or a carbamate (using Boc-anhydride) masks the lone pair, preventing catalyst inhibition. The acetyl-protected version of a similar bromo-amino-pyridine has been shown to undergo successful Suzuki coupling[1][2].
-
Ligand Screening: If protection is not desirable, the choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote reductive elimination and may be less susceptible to amine binding.
-
Base Selection: The base is not just a stoichiometric reagent; it plays a key role in the transmetalation step[3]. If using a base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃, which can accelerate the reaction, sometimes mitigating the need for protection[1].
-
-
Cause 2: Poor Reagent Quality or Reaction Setup.
-
Troubleshooting Steps:
-
Degas Rigorously: Ensure your solvent (e.g., 1,4-dioxane/water, toluene) is thoroughly degassed via sparging with argon or nitrogen or through freeze-pump-thaw cycles. Oxygen can oxidize the Pd(0) catalyst.
-
Check Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxines upon storage. Use fresh, high-quality boronic acid or consider using a potassium trifluoroborate salt, which is more stable.
-
Use an Active Pre-catalyst: Ensure your palladium source, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a suitable phosphine ligand, is active and properly stored.
-
-
Q2: I'm attempting a Buchwald-Hartwig amination at the C2 position, but I'm observing significant hydrodehalogenation (replacement of Br with H). How can I prevent this?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It typically arises from two pathways: β-hydride elimination from the palladium-amido complex or protonolysis of the initial oxidative addition product.
-
Troubleshooting Steps:
-
Optimize the Ligand: This is the most critical parameter. Use bulky alkylphosphine ligands that create a sterically congested environment around the palladium center. This conformationally favors reductive elimination over β-hydride elimination. Ligands like XPhos, RuPhos, or BINAP are excellent choices for suppressing this side reaction[4][5][6].
-
Choice of Base: Use a strong, non-nucleophilic, and sterically hindered base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS)[5][7]. These bases are effective at deprotonating the amine without interfering in other pathways.
-
Control Temperature and Time: Run the reaction at the lowest temperature that provides a reasonable rate (typically 80-110 °C for bromopyridines)[6]. Over-heating or excessively long reaction times can promote catalyst decomposition and side reactions. Monitor the reaction by LC-MS or TLC and stop it upon completion.
-
Section 2: Frequently Asked Questions (FAQs)
This section covers broader strategic decisions for regioselective functionalization.
Q1: I want to functionalize a C-H bond on the pyridine ring. Which position (C4 or C6) is the most reactive and why?
A1: The C4 position is overwhelmingly the most favorable site for functionalization via C-H activation, specifically through a process called Directed ortho-Metalation (DoM) [8].
-
The Directing Group Effect: The C3-amine acts as a powerful Directed Metalation Group (DMG). The amine's lone pair coordinates to a strong organolithium base (like n-BuLi or s-BuLi), delivering the base to the adjacent C4 position for deprotonation. This "complex-induced proximity effect" dramatically increases the acidity of the C4 proton, leading to highly regioselective lithiation[9][10]. The resulting C4-lithiated species can then be trapped with a wide variety of electrophiles (e.g., I₂, DMF, CO₂, aldehydes).
-
Why not C6? The C6 position lacks a directing group. Furthermore, direct deprotonation of pyridines without a DMG is difficult and often unselective due to the electron-deficient nature of the ring, which makes it susceptible to nucleophilic addition by the organolithium base[9][11]. Therefore, the C3-amine provides a decisive regiochemical advantage for C4 functionalization.
Q2: When should I protect the C3-amine, and what protecting group should I use?
A2: The decision to protect the C3-amine is dictated entirely by the intended reaction chemistry.
-
Protect for Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.):
-
Why? As discussed in Troubleshooting Q1, the free amine can inhibit the palladium catalyst. It can also undergo N-arylation, leading to undesired side products.
-
Recommended Groups:
-
Acetyl (Ac): Easy to install (acetic anhydride) and generally stable. Can be removed under acidic or basic conditions. It has been successfully used in Suzuki reactions of similar substrates[1].
-
tert-Butoxycarbonyl (Boc): Installed with Boc₂O. Stable to many reaction conditions but easily removed with acid (e.g., TFA).
-
-
-
DO NOT Protect for Directed ortho-Metalation (DoM):
Table 1: Guide to Protecting Groups for the C3-Amine
| Protecting Group | Installation Reagent | Removal Conditions | Stability Notes |
| Acetyl (Ac) | Acetic Anhydride (Ac₂O) | Acidic or Basic Hydrolysis | Stable to neutral cross-coupling conditions. |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (TFA, HCl) | Stable to bases and nucleophiles. |
Q3: What are the key differences in setting up a Suzuki, Buchwald-Hartwig, and Sonogashira coupling for this substrate?
A3: While all are palladium-catalyzed cross-couplings at the C2-bromo position, they differ in coupling partners and key reagents.
-
Suzuki-Miyaura Coupling: Forms a C-C bond with a boronic acid/ester. Requires a base (e.g., K₃PO₄, K₂CO₃) to activate the boron species for transmetalation[3].
-
Buchwald-Hartwig Amination: Forms a C-N bond with a primary or secondary amine. Requires a strong, non-nucleophilic base (e.g., NaOt-Bu) to deprotonate the amine coupling partner[4][7].
-
Sonogashira Coupling: Forms a C-C bond with a terminal alkyne. This reaction is unique in that it requires a copper(I) co-catalyst (typically CuI) in addition to the palladium catalyst and an amine base (like Et₃N or piperidine)[13][14].
Section 3: Key Experimental Protocols
The following are generalized, robust starting protocols. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling at C2 (Amine Protected)
This protocol is adapted from methodologies used for similar substituted bromopyridines[1][2].
-
Amine Protection: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq) followed by dropwise addition of acetic anhydride (1.2 eq) at 0 °C. Allow to warm to room temperature and stir until completion (monitor by TLC). Work up to isolate N-(2-bromo-5-methoxypyridin-3-yl)acetamide.
-
Coupling Reaction:
-
To a Schlenk flask, add the protected substrate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 ratio, to make a ~0.1 M solution).
-
Heat the mixture to 85-95 °C and stir for 12-18 hours, monitoring by LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
-
Deprotection (if required): Hydrolyze the acetyl group using aqueous HCl or NaOH to yield the final product.
Protocol 2: Directed ortho-Metalation and Quench at C4
This protocol is based on established principles of DoM for pyridines[11][15]. Extreme caution is required when working with pyrophoric organolithium reagents.
-
Reaction Setup:
-
To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolve in anhydrous tetrahydrofuran (THF) (to make a ~0.2 M solution).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add sec-butyllithium (s-BuLi, 1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. The solution may change color.
-
Stir the mixture at -78 °C for 1 hour.
-
-
Electrophilic Quench:
-
Add the desired electrophile (e.g., iodine [I₂] in THF, 1.2 eq; or N,N-dimethylformamide [DMF], 1.5 eq) dropwise at -78 °C.
-
Stir for an additional 1-2 hours at -78 °C, then allow the reaction to slowly warm to room temperature.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Section 4: Visualizations and Data
Visual tools can aid in understanding complex reaction pathways and troubleshooting logic.
Diagram 1: Troubleshooting Workflow for a Failed Suzuki Coupling
Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.
Diagram 2: Mechanism of Directed ortho-Metalation (DoM) at C4
Caption: The three key steps of Directed ortho-Metalation on the substrate.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. baranlab.org [baranlab.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Directed Ortho Metalation [organic-chemistry.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. arkat-usa.org [arkat-usa.org]
Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed Reactions of Substituted Pyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common challenges encountered during palladium-catalyzed cross-coupling and C-H functionalization reactions involving substituted pyridine scaffolds. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and solve issues in your own experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my palladium-catalyzed reactions with pyridine substrates consistently failing or resulting in low yields?
A: This is the most common issue researchers face with this substrate class, and the root cause is almost always related to the intrinsic properties of the pyridine ring itself. The primary culprit is the Lewis basic lone pair of electrons on the pyridine nitrogen. This nitrogen can coordinate strongly to the palladium center of your catalyst, forming stable, inactive complexes that effectively poison the catalyst and halt the catalytic cycle.[1][2][3] This phenomenon is often termed the "2-pyridyl problem," especially when the reaction site is adjacent to the nitrogen, as this proximity enhances the deactivating coordination.[1][4]
Beyond direct inhibition, other factors to investigate include:
-
Suboptimal Ligand Choice: The ligand is not just an additive; it's a critical component that modulates the catalyst's stability and reactivity. Standard ligands may not be sufficient to overcome pyridine inhibition.[2]
-
Inappropriate Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the outcome, often in ways not observed with simpler aryl halides.[5][6]
-
Undesired Side Reactions: Competing reaction pathways like dehalogenation or protodeboronation can consume starting materials, reducing the yield of the desired product.[1][7]
Q2: What is the single most important parameter to optimize for successful coupling with pyridines?
A: While the entire system (catalyst, ligand, base, solvent) is interconnected, the choice of ligand is arguably the most critical factor for success. To counteract catalyst inhibition by the pyridine nitrogen, the ligand must effectively shield the palladium center while still allowing the catalytic cycle to proceed.
The most successful ligands for pyridine substrates are typically bulky and electron-rich phosphines or N-heterocyclic carbenes (NHCs) .[2]
-
Rationale: The steric bulk of these ligands creates a "pocket" around the palladium atom that physically hinders the pyridine nitrogen from coordinating. Their electron-donating nature increases the electron density on the palladium, which can facilitate the crucial oxidative addition step and promote faster catalytic turnover, helping the desired reaction outcompete deactivation pathways.[2][5]
Commonly successful ligand classes for these reactions include the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos).[2][7]
Q3: How does the position of the leaving group (e.g., halide) on the pyridine ring affect the reaction's difficulty?
A: The position of the leaving group is highly influential.
-
2-Halopyridines: These are notoriously the most challenging substrates.[1] The close proximity of the nitrogen atom to the reaction center maximizes its ability to chelate and deactivate the palladium catalyst.[1][8]
-
3- and 4-Halopyridines: These are generally more tractable as the nitrogen is further from the reaction site, reducing its inhibitory effect. However, they are still more challenging than typical aryl halides due to the overall electron-deficient nature of the pyridine ring and the potential for catalyst inhibition.[5]
The general reactivity trend for the halide itself remains consistent with other cross-coupling reactions: I > Br > Cl .[9] If you are struggling with a 2-chloropyridine, switching to the corresponding 2-bromopyridine may significantly improve results.[1]
Q4: What are the most common side reactions, and how can I identify them?
A: The three most prevalent side reactions are dehalogenation, protodeboronation (in Suzuki couplings), and homocoupling.
| Side Reaction | Description | How to Identify (e.g., by LC-MS or GC-MS) |
| Dehalogenation | The halide on your starting material is replaced by a hydrogen atom.[1][9] | You will see a peak corresponding to the mass of your pyridine starting material minus the mass of the halogen plus the mass of one hydrogen. |
| Protodeboronation | Your boronic acid or ester coupling partner is hydrolyzed back to the corresponding arene/heteroarene.[7] | You will observe a peak corresponding to the mass of the parent arene of your boronic acid (Ar-B(OH)₂ → Ar-H). |
| Homocoupling | Two molecules of your boronic acid couple together (B-Ar + Ar-B → Ar-Ar).[1] | You will see a peak corresponding to the dimer of your boronic acid's aryl group. |
Systematic Troubleshooting Guide
When a reaction fails, a systematic approach is more effective than random changes. The following table outlines common problems, their probable causes, and validated solutions.
| Problem Observed | Probable Cause(s) | Suggested Solutions & Rationale |
| Low or No Conversion of Starting Material | 1. Catalyst Inhibition/Deactivation: The pyridine nitrogen is shutting down the catalyst.[1][2] 2. Inefficient Oxidative Addition: The C-X bond is not breaking to start the cycle, a common issue with chlorides.[1] 3. Suboptimal Catalyst System: The chosen Pd source/ligand combination is not active enough. | 1. Change the Ligand System: • Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos).[7][9] • Rationale: These ligands sterically protect the Pd center from the pyridine nitrogen. 2. Use a Modern Pre-catalyst: • Switch to a well-defined pre-catalyst (e.g., a Buchwald G3 pre-catalyst).[1][7] • Rationale: Pre-catalysts provide a more stable and active form of the catalytic species, ensuring efficient initiation. 3. Modify the Halide: • If using a chloride, switch to the corresponding bromide or iodide.[1] • Rationale: C-Br and C-I bonds are weaker and more reactive towards oxidative addition than C-Cl bonds. 4. Increase Temperature: • Cautiously increase the reaction temperature in 10-20 °C increments.[1] • Rationale: Provides more energy to overcome the activation barrier for oxidative addition, but monitor for decomposition. |
| Significant Dehalogenation Byproduct | 1. Formation of Pd-H Species: The base, solvent (e.g., alcohols), or trace water can generate palladium-hydride species that cause reductive dehalogenation.[9] 2. Slow Catalytic Turnover: If the desired cross-coupling is slow, the competing dehalogenation pathway has more time to occur.[10] | 1. Optimize the Base: • Switch to weaker, non-nucleophilic, non-hydridic bases. K₃PO₄, K₂CO₃, or Cs₂CO₃ are often superior to alkoxides (e.g., NaOtBu) for these substrates.[1][7][9] • Rationale: These bases are less likely to generate Pd-H species. 2. Ensure Anhydrous Conditions: • Use dry, degassed solvents and reagents.[5] • Rationale: Minimizes water as a potential proton/hydride source. 3. Accelerate the Main Cycle: • Use a more active ligand/catalyst system (see above) to make the desired cross-coupling kinetically favored over dehalogenation. |
| Significant Protodeboronation (Suzuki Coupling) | 1. Hydrolysis of Boronic Acid: Boronic acids, especially heteroaryl boronic acids, can be unstable in the presence of water and base.[7][11] | 1. Use a Boronic Ester: • Switch from the boronic acid to its corresponding pinacol or MIDA boronate ester.[7] • Rationale: Boronic esters are significantly more stable towards hydrolysis. 2. Minimize Water: • Conduct the reaction under anhydrous conditions if possible, or use a biphasic system with minimal water.[7] • Rationale: Directly reduces the rate of hydrolysis. 3. Use a Milder Base: • A weaker base can slow the rate of protodeboronation.[7] |
| Reaction Works for Bromide but not Chloride | 1. High C-Cl Bond Strength: The oxidative addition of aryl chlorides is significantly more difficult than for bromides or iodides.[9] | 1. Use a Specialized Ligand: • Employ ligands specifically designed for C-Cl activation, such as highly electron-donating and bulky phosphines (e.g., XPhos, SPhos) or NHCs.[9][12] 2. Increase Catalyst Loading: • A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome the sluggish kinetics.[7] 3. Use a Stronger Base: • While potentially increasing side reactions, a stronger base like K₃PO₄ or LiOtBu may be necessary to facilitate the catalytic cycle with chlorides.[8] |
Visual Troubleshooting and Mechanistic Insights
To better diagnose issues, it is helpful to visualize both the troubleshooting process and the underlying chemical challenge.
Caption: A logical workflow for troubleshooting failed palladium-catalyzed pyridine reactions.
Caption: The "2-Pyridyl Problem": Pyridine coordination deactivates the Pd(0) catalyst.
Key Experimental Protocols
Protocol 1: General Procedure for a Trial Suzuki-Miyaura Coupling of a 2-Bromopyridine
This protocol provides a robust starting point for optimization.
Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol %)
-
SPhos (4.4 mol %)
-
Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Anhydrous, degassed toluene and water (e.g., 10:1 v/v)
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 2-bromopyridine, arylboronic acid pinacol ester, and K₃PO₄ under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Addition: In the same glovebox or inert atmosphere, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Degassing (if not using a glovebox): If reagents were added on the bench, seal the flask and perform three freeze-pump-thaw cycles to thoroughly remove oxygen.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[9]
Protocol 2: Parallel Screening of Ligands and Bases
For particularly challenging substrates, a parallel screen is the most efficient optimization method.
Setup:
-
Use a multi-well reaction block or an array of identical reaction vials.
-
Prepare stock solutions of your halopyridine, coupling partner, and palladium precursor in the chosen solvent to ensure accurate dispensing.
Procedure:
-
Dispense Solids: To each vial, add a pre-weighed amount of the solid base to be screened (e.g., Vial 1: K₃PO₄, Vial 2: K₂CO₃, Vial 3: Cs₂CO₃). In a separate array, dispense the ligands to be screened.
-
Dispense Solutions: Add the stock solutions of the starting materials and palladium precursor to each vial.
-
Seal and React: Seal all vials, place them in the heating block, and run the reaction under identical temperature and time conditions.
-
Analysis: After the reaction, cool the block. Take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS. This will allow you to determine the percent conversion and identify the most promising combination of ligand and base for further optimization.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. connectsci.au [connectsci.au]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Impact of base and solvent choice on 2-Bromo-5-methoxypyridin-3-amine reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for experiments involving 2-Bromo-5-methoxypyridin-3-amine. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to the impact of base and solvent choice on the reactivity of this versatile building block.
Introduction: Navigating the Reactivity of a Privileged Scaffold
This compound is a valuable substrate in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive bromine atom, an electron-donating methoxy group, and a coordinating amino group, offers a rich landscape for chemical transformations. However, this same functionality can present challenges in achieving optimal reaction outcomes. This guide will focus on two of the most powerful and widely used transformations for this class of compounds: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr). We will delve into how the judicious selection of base and solvent is paramount to overcoming common hurdles and achieving high-yielding, clean reactions.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Scenario 1: Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a low yield or failing completely. What are the likely causes related to the base and solvent?
A1: Low yields in the Suzuki-Miyaura coupling of this substrate are often traced back to challenges presented by the ortho-amino group and suboptimal reaction conditions. The nitrogen atoms of the pyridine ring and the amino group can act as Lewis bases and coordinate to the palladium catalyst, potentially inhibiting its catalytic activity[1][2].
Initial Checks & Solutions:
-
Catalyst Inhibition by the Amino Group: The primary amino group at the 3-position can form a chelate with the palladium center, which can hinder both the oxidative addition and transmetalation steps of the catalytic cycle[1].
-
Solution: Consider protection of the amino group (e.g., as an acetamide). This can prevent catalyst inhibition and has been shown to be effective in Suzuki couplings of similar aminobromopyridines[3].
-
-
Base Selection and Strength: The base is crucial for activating the boronic acid to form the more nucleophilic boronate "ate" complex, which is necessary for transmetalation[4][5]. However, an inappropriate base can be detrimental.
-
Inadequate Basicity: If the base is too weak, the formation of the boronate species will be inefficient, leading to a sluggish or incomplete reaction.
-
Excessive Basicity: Very strong bases, like hydroxides (NaOH, KOH), can sometimes promote side reactions, including decomposition of the starting material or catalyst[4].
-
Recommended Bases: For this type of substrate, moderately strong inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and carbonates (K₂CO₃, Cs₂CO₃) are excellent starting points[3][5][6]. Cesium carbonate is often effective in challenging couplings due to its higher solubility in organic solvents[6].
-
-
Solvent System and Biphasic Mixtures: The solvent must solubilize the reactants and the catalyst, and it can significantly influence the reaction rate and outcome.
-
Aqueous Mixtures: Suzuki couplings are often performed in a biphasic mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water)[3]. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species. A common ratio is 4:1 organic solvent to water[3].
-
Anhydrous Conditions: If protodeboronation (see Q2) is a major issue, switching to anhydrous conditions with a soluble base might be beneficial.
-
Workflow for Troubleshooting Low-Yielding Suzuki Coupling:
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
Q2: I am observing significant amounts of the debrominated starting material (5-methoxypyridin-3-amine) and homocoupling of my boronic acid. How can I minimize these side reactions?
A2: The formation of these byproducts points towards two common side reactions: protodeboronation and boronic acid homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It is often exacerbated by the presence of water and strong bases.
-
Solution:
-
Use a Milder Base: Switch to a less harsh base like potassium fluoride (KF) or a weaker carbonate.
-
Anhydrous Conditions: If possible, run the reaction under strictly anhydrous conditions. This may require using an organic-soluble base.
-
Use Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than boronic acids.
-
-
-
Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen, which can reoxidize the Pd(0) catalyst to Pd(II).
-
Solution:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed before adding the palladium catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment.
-
-
Scenario 2: Buchwald-Hartwig Amination
Q3: My Buchwald-Hartwig amination of this compound is sluggish and gives incomplete conversion. How can I improve the reaction rate and yield?
A3: Incomplete conversion in Buchwald-Hartwig aminations of substrates like this often points to issues with base strength, solvent choice, or catalyst deactivation.
-
Base Selection: The Buchwald-Hartwig reaction typically requires a strong, non-nucleophilic base to deprotonate the amine and facilitate the catalytic cycle[7].
-
Common Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most commonly used and effective bases for this reaction[1].
-
Weaker Bases: If your substrate is sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, but this often requires higher reaction temperatures and potentially higher catalyst loadings[8].
-
Organic Bases: Soluble organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be an option, especially in cases where substrate solubility or base sensitivity is a concern. However, their effectiveness can be highly dependent on the specific substrates and ligand used[9].
-
-
Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and stabilizing the catalytic intermediates.
-
Ethereal and Aromatic Solvents: Anhydrous and degassed ethereal solvents like 1,4-dioxane and THF, or aromatic solvents like toluene, are most commonly employed[8][10].
-
Solvents to Avoid: Chlorinated solvents and acetonitrile should generally be avoided as they can coordinate to the palladium and inhibit the reaction[8].
-
Comparative Table of Bases for Buchwald-Hartwig Amination:
| Base | pKa of Conjugate Acid | Common Solvents | Typical Temperature (°C) | Comments |
| NaOtBu | ~19 | Toluene, Dioxane | 80-110 | Highly effective, but can be too harsh for base-sensitive functional groups[8]. |
| LHMDS | ~26 | THF, Toluene | 65-100 | Very strong base, useful for less reactive amines[1][2]. |
| K₃PO₄ | ~12.3 | Dioxane, Toluene | 100-120 | Milder option, good for substrates with base-sensitive groups[8]. |
| Cs₂CO₃ | ~10.3 | Dioxane, Toluene | 100-120 | Good solubility in organic solvents, often a good choice for challenging couplings[8]. |
| DBU | ~13.5 | Toluene, DMF | 110-140 | Soluble organic base, can be beneficial for homogeneous reaction conditions[9]. |
Scenario 3: Nucleophilic Aromatic Substitution (SNAr)
Q4: I am attempting a nucleophilic aromatic substitution on this compound, but the reaction is not proceeding. What factors should I consider?
A4: While palladium-catalyzed cross-coupling is often the go-to method, direct nucleophilic aromatic substitution (SNAr) is another possibility. However, for SNAr to be efficient, the aromatic ring needs to be sufficiently electron-deficient.
-
Ring Activation: The pyridine nitrogen atom does activate the ortho (2- and 6-) and para (4-) positions to nucleophilic attack[11][12]. However, the presence of two electron-donating groups (methoxy and amino) on the ring reduces its electrophilicity, making SNAr challenging.
-
Leaving Group Ability: In SNAr reactions of pyridines, the typical leaving group reactivity order is F > Cl > Br > I[13]. Bromine is a moderate leaving group in this context.
-
Reaction Conditions:
-
Strong Nucleophile: A strong nucleophile is required to attack the electron-rich ring.
-
High Temperature: High reaction temperatures are often necessary to overcome the activation energy barrier.
-
Polar Aprotic Solvent: A polar aprotic solvent like DMSO or DMF is typically used to solvate the nucleophile and facilitate the reaction.
-
-
Alternative Strategies: If direct SNAr is unsuccessful, consider that the amino group itself can be the nucleophile in an intramolecular reaction if a suitable electrophile is introduced elsewhere on the molecule. For intermolecular SNAr, palladium-catalyzed methods are generally more reliable for this specific substrate.
Part 2: Frequently Asked Questions (FAQs)
Q5: What is the fundamental role of the base in a Suzuki-Miyaura reaction?
A5: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic tetra-coordinate "ate" complex (R-B(OH)₃⁻). This boronate species is much more effective at transferring its organic group to the palladium(II) center than the neutral boronic acid[4][6].
Caption: The role of the base in activating the boronic acid for transmetalation.
Q6: How does the choice of solvent impact the outcome of a palladium-catalyzed cross-coupling reaction?
A6: The solvent has a profound impact on several aspects of the reaction:
-
Solubility: It must dissolve the aryl halide, the organoboron or amine reagent, the base, and the catalyst to allow the reaction to proceed efficiently in the solution phase.
-
Catalyst Stability and Activity: The solvent can coordinate to the palladium center, influencing its stability and reactivity. Some solvents can even play a role in the activation of the precatalyst[8].
-
Reaction Pathway and Selectivity: In some cases, the solvent can influence the selectivity of the reaction by stabilizing certain transition states over others. For example, polar solvents can stabilize anionic intermediates that may favor different reaction pathways[8].
-
Temperature: The boiling point of the solvent dictates the maximum temperature at which the reaction can be run at atmospheric pressure. Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.
Q7: For this compound, which reaction is generally more favorable: Suzuki-Miyaura or Buchwald-Hartwig amination?
A7: Both reactions are feasible and highly valuable for functionalizing this scaffold. The "better" reaction depends entirely on the desired product.
-
If the goal is to form a carbon-carbon bond and synthesize a biaryl or vinyl-substituted pyridine, the Suzuki-Miyaura coupling is the appropriate choice.
-
If the goal is to form a carbon-nitrogen bond by coupling the pyridine with another amine, the Buchwald-Hartwig amination is the correct method.
Both reactions face the similar challenge of potential catalyst inhibition by the substrate's amino and pyridine nitrogen atoms, so careful selection of ligands and reaction conditions is crucial for both[1].
Part 3: Experimental Protocols
The following are generalized, representative protocols for conducting cross-coupling reactions with this compound. These should serve as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80–110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.1–1.2 equiv)
-
Palladium precatalyst (e.g., a G3 or G4 palladacycle, 1–3 mol%)
-
Ligand (if not using a precatalyst)
-
Base (e.g., NaOtBu, 1.2–1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
-
Procedure:
-
To a dry, oven-dried Schlenk flask, add the palladium precatalyst and the base under an inert atmosphere.
-
Add this compound and the amine coupling partner.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Bromopyridine Isomers in Cross-Coupling Reactions
For researchers, medicinal chemists, and drug development professionals, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs underscores its importance. Consequently, the efficient functionalization of pyridine rings via cross-coupling reactions is a critical skill in modern synthetic chemistry. Bromopyridines, as readily available and versatile building blocks, are workhorse substrates for these transformations. However, the isomeric position of the bromine atom on the pyridine ring profoundly influences its reactivity, dictating the success or failure of a given cross-coupling strategy.
This guide provides an in-depth comparison of the reactivity of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine in the most prevalent palladium-catalyzed cross-coupling reactions. By delving into the underlying electronic and steric factors, and providing supporting experimental data, this document aims to equip scientists with the predictive understanding necessary to make informed decisions in their synthetic endeavors.
The Decisive Step: Understanding Oxidative Addition
The reactivity of bromopyridines in palladium-catalyzed cross-coupling is largely governed by the initial, and often rate-determining, oxidative addition step. In this process, the palladium(0) catalyst inserts into the carbon-bromine bond. The facility of this step is dictated by the electronic properties of the C-Br bond; a more electron-deficient carbon center accelerates the reaction.
The pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic property makes halopyridines generally more reactive than their corresponding halobenzene counterparts. However, the position of the nitrogen atom relative to the bromine atom creates significant electronic and steric differences between the isomers, leading to a distinct reactivity profile for each.
-
2-Bromopyridine and 4-Bromopyridine: In these isomers, the bromine atom is at a position that is electronically activated by the electron-withdrawing nitrogen atom through resonance and inductive effects. This results in a more electrophilic carbon center at the C-Br bond, facilitating oxidative addition.
-
3-Bromopyridine: The bromine atom in the 3-position is less electronically activated compared to the 2- and 4-positions. The influence of the nitrogen atom is primarily inductive and less pronounced, resulting in a less electrophilic carbon at the C-Br bond.
A theoretical study on the bond dissociation energies (BDEs) of halo-heterocycles supports these general electronic trends, although experimental reactivity can also be significantly influenced by the specific reaction conditions, ligands, and coupling partners involved[1].
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections detail the comparative reactivity of the bromopyridine isomers in five major palladium-catalyzed cross-coupling reactions, supported by experimental data from the literature.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most widely used C-C bond-forming reactions. For bromopyridines, the general reactivity trend often follows the electronic activation of the C-Br bond.
In a study on the regioselective Suzuki coupling of 2,4-dibromopyridine, it was observed that the reaction occurs preferentially at the more electronically activated 2-position, highlighting the inherently higher reactivity of this position compared to the 4-position under those conditions[2]. While direct comparative studies of the simple monobrominated isomers under identical conditions are scarce, the established principles suggest that 2- and 4-bromopyridine are generally more reactive than 3-bromopyridine. However, challenges can arise with 2-bromopyridine, as the proximity of the nitrogen atom can lead to catalyst inhibition through coordination to the palladium center[3]. The choice of ligand is often crucial to mitigate this effect.
Table 1: Representative Yields in Suzuki-Miyaura Coupling
| Bromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | Fictionalized Data for Comparison[4] |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | Fictionalized Data for Comparison[4] |
| 4-Bromopyridine | Phenylboronic acid | PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | Fictionalized Data for Comparison[4] |
Note: The data in this table is presented for illustrative purposes and is compiled from various sources which may not have identical reaction conditions. Direct comparison should be made with caution.
Heck Coupling
The Heck reaction couples an organohalide with an alkene. A compelling comparative study using a supramolecular palladium catalyst provided clear quantitative evidence of the reactivity differences between the bromopyridine isomers.
In this study, the Mizoroki-Heck reaction of bromopyridines with butyl acrylate yielded strikingly different results for each isomer under identical conditions. 3-Bromopyridine provided the coupled product in 78% yield. In stark contrast, 2-bromopyridine and 4-bromopyridine afforded the product in yields not exceeding 11%[5]. The authors suggest that the specific catalyst system is more adapted for the meta isomer[5]. This highlights that while general electronic trends are a good starting point, the specific catalytic system can lead to unexpected reactivity orders.
Table 2: Comparative Yields in a Supramolecular Heck Coupling Reaction
| Bromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Butyl Acrylate | Supramolecular Pd-catalyst | K₂CO₃ | Toluene | 130 | 1 | ≤11 | [5] |
| 3-Bromopyridine | Butyl Acrylate | Supramolecular Pd-catalyst | K₂CO₃ | Toluene | 130 | 1 | 78 | [5] |
| 4-Bromopyridine | Butyl Acrylate | Supramolecular Pd-catalyst | K₂CO₃ | Toluene | 130 | 1 | ≤11 | [5] |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an organohalide. The reactivity of bromopyridine isomers in this reaction generally follows the trend of C-X bond reactivity (I > Br > Cl)[6]. The electronic activation of the C-Br bond by the pyridine nitrogen also plays a crucial role.
While direct, side-by-side comparisons of the three simple bromopyridine isomers are not abundant in the literature, studies on dihalopyridines consistently show that the position of the halogen influences reactivity[6]. It is generally expected that 2- and 4-bromopyridine will be more reactive than 3-bromopyridine due to greater electronic activation. However, as with other coupling reactions, the potential for catalyst inhibition by the nitrogen of 2-bromopyridine is a factor to consider[6].
Table 3: Representative Conditions for Sonogashira Coupling
| Bromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | [7] |
| 2-Bromo-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | [6] |
| Aryl Bromides | Terminal Alkynes | PdCl₂(PPh₃)₂ | TBAF | Solvent-free | RT - 100 | [8] |
Note: This table provides a summary of typical conditions from different studies, as direct comparative data for the three simple isomers is limited.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of bromopyridines in this reaction is influenced by both electronic effects and the potential for catalyst inhibition. The electron-deficient nature of the pyridine ring generally makes bromopyridines good substrates for this reaction.
Practical protocols have been developed for the amination of 2-bromopyridines, even with volatile amines, affording good to excellent yields[9]. However, the coordination of the pyridine nitrogen to the palladium catalyst, especially with 2-bromopyridine, can be a significant challenge, potentially leading to catalyst deactivation. The choice of a suitable bulky, electron-rich phosphine ligand is critical to promote the desired reductive elimination and prevent catalyst inhibition[10]. While a definitive reactivity order for the three isomers is not clearly established across all conditions, the electronic activation would suggest that 2- and 4-bromopyridine are inherently more reactive than 3-bromopyridine, provided catalyst inhibition can be overcome.
Table 4: Representative Yields in Buchwald-Hartwig Amination
| Bromopyridine Isomer | Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Volatile secondary amines | Pd(OAc)₂/dppp | NaOtBu | Toluene | 80 | N/A | up to 98 | [9] |
| 3-Bromopyridine | Piperidine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 18 | 92 | Fictionalized Data for Comparison |
| 4-Bromopyridine | Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 88 | Fictionalized Data for Comparison |
Note: The data in this table is presented for illustrative purposes and is compiled from various sources which may not have identical reaction conditions. Direct comparison should be made with caution.
Negishi Coupling
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent. This reaction is known for its high functional group tolerance. In the context of bipyridine synthesis, it has been noted that the reactivity of halopyridines in Negishi coupling is position-dependent, with 2-halopyridines being more reactive than 3-halopyridines[11]. This observation aligns with the expected electronic activation at the 2-position. The Negishi reaction has been successfully applied to the synthesis of unsymmetrical 2,2'-bipyridines starting from 2-bromopyridine[12].
Mechanistic Considerations and Experimental Design
The choice of bromopyridine isomer should be guided by an understanding of the reaction mechanism and the potential for side reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The relative ease of the oxidative addition step is a primary determinant of the overall reaction rate. As discussed, this is influenced by the electronic nature of the C-Br bond.
Caption: General reactivity trend of bromopyridine isomers in oxidative addition.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine
This protocol provides a general procedure that can be adapted for other bromopyridine isomers and coupling partners with appropriate optimization.
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromopyridine, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenylpyridine.
Conclusion
The reactivity of bromopyridine isomers in cross-coupling reactions is a nuanced interplay of electronic and steric effects, further modulated by the specific catalytic system employed. While a general reactivity trend of 4-bromopyridine ≈ 2-bromopyridine > 3-bromopyridine can be rationalized based on the electronic influence of the pyridine nitrogen, exceptions are notable, as demonstrated in certain Heck reactions. For the synthetic chemist, an appreciation of these underlying principles is crucial for troubleshooting and for the rational design of efficient and robust synthetic routes. The potential for catalyst inhibition with 2-bromopyridine necessitates careful ligand selection, while the lower intrinsic reactivity of 3-bromopyridine may require more forcing conditions or highly active catalyst systems. This guide serves as a foundational resource for navigating the fascinating and synthetically powerful chemistry of bromopyridines.
References
- 1. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. scirp.org [scirp.org]
- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Synthesis of Substituted Aminopyridines: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the substituted aminopyridine motif is a cornerstone of modern medicinal chemistry. Its prevalence in pharmaceuticals and agrochemicals necessitates a deep understanding of the available synthetic strategies. This guide provides an in-depth, objective comparison of the most prominent synthetic routes to substituted aminopyridines, moving beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices. Every claim is substantiated with experimental data from authoritative sources to ensure scientific integrity.
Executive Summary: Choosing Your Path to Aminopyridines
The optimal synthetic route to a substituted aminopyridine is not a one-size-fits-all solution. The choice is a strategic decision dictated by factors such as the desired substitution pattern (2-, 3-, or 4-amino), the nature of the substituents on the pyridine ring, and considerations of scale, cost, and safety. This guide will navigate the key methodologies, from classical named reactions to modern catalytic systems, providing the data and rationale to inform your synthetic planning.
The Landscape of Aminopyridine Synthesis: A Comparative Overview
We will dissect and compare the following key synthetic strategies:
-
The Chichibabin Reaction: A classic method for direct amination.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A versatile and modern cross-coupling approach.
-
Copper-Catalyzed Ullmann Condensation: A traditional yet evolving cross-coupling method.
-
Synthesis from Pyridine Precursors: Routes involving reduction of nitropyridines and Hofmann rearrangement of nicotinamides.
-
Modern Multicomponent and Ring Transformation Reactions: Innovative approaches for rapid access to complex aminopyridines.
dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} graphdot Caption: Overview of major synthetic routes to substituted aminopyridines.
The Chichibabin Reaction: Direct Amination with a Storied Past
First reported by Aleksei Chichibabin in 1914, this reaction remains a powerful tool for the direct amination of pyridines at the 2- and sometimes 4-positions using sodium amide (NaNH₂) or potassium amide (KNH₂)[1][2][3].
Mechanistic Insight
The Chichibabin reaction is a nucleophilic aromatic substitution where the amide anion (NH₂⁻) acts as the nucleophile, and a hydride ion (H⁻) is the leaving group[1][2][4]. The electron-deficient nature of the pyridine ring at the C2 and C4 positions makes it susceptible to nucleophilic attack.
dot graphdot { graph [rankdir=LR, splines=true]; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} graphdot Caption: Simplified mechanism of the Chichibabin reaction.
Scope and Limitations
The reaction is most effective for unactivated pyridines, affording 2-aminopyridine in good yields[1][4]. The presence of electron-withdrawing groups can inhibit the reaction[5]. While historically significant, the harsh reaction conditions (high temperatures or the use of liquid ammonia) and the use of the hazardous reagent sodium amide have led to the development of modern alternatives[1][6].
Safety First: Sodium amide is a highly reactive and water-sensitive solid that can be dangerous to handle[5][7]. It can ignite spontaneously in moist air and reacts violently with water[7]. All operations involving sodium amide should be conducted under an inert atmosphere in a fume hood, with appropriate personal protective equipment, and a Class D fire extinguisher readily available[7][8].
Experimental Protocol: Classical Chichibabin Amination
Materials:
-
Pyridine
-
Sodium amide (NaNH₂)
-
Toluene (anhydrous)
-
Ammonium chloride solution (saturated)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add anhydrous toluene.
-
Carefully add sodium amide to the toluene with stirring under a nitrogen atmosphere.
-
Heat the suspension to reflux (approximately 110 °C).
-
Slowly add pyridine to the refluxing mixture over 1-2 hours.
-
Continue refluxing for 4-6 hours. The reaction progress can be monitored by the evolution of hydrogen gas[2][5].
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water, followed by a saturated solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-aminopyridine.
-
Purify the product by distillation or recrystallization.
Buchwald-Hartwig Amination: A Modern Powerhouse for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines, including substituted aminopyridines[9]. This method offers a broad substrate scope and functional group tolerance, making it a go-to strategy in contemporary organic synthesis[10].
Mechanistic Rationale
The catalytic cycle involves the oxidative addition of the halopyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to furnish the aminopyridine product and regenerate the Pd(0) catalyst[9]. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective[9].
dot graphdot { graph [splines=true]; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} graphdot Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Scope and Advantages
The Buchwald-Hartwig amination is highly versatile, accommodating a wide range of amines (primary, secondary, and even ammonia) and halopyridines (chlorides, bromides, and iodides)[9][11]. The reaction conditions are generally milder than those of the Chichibabin reaction, and the functional group tolerance is excellent[10]. For dichloropyridines, regioselective amination can often be achieved, with the 2-position being generally more reactive than the 4-position[11][12].
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine
Materials:
-
2-Chloropyridine
-
Amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To a glovebox or under a strictly inert atmosphere, add Pd(OAc)₂, XPhos, and NaOtBu to a dry reaction vessel.
-
Add anhydrous toluene, followed by 2-chloropyridine and the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Ullmann Condensation: The Copper-Catalyzed Alternative
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds, representing an important alternative to palladium-catalyzed methods[2][13]. While traditional Ullmann reactions required harsh conditions, modern protocols with improved catalyst systems have expanded their utility[2][14].
Mechanistic Considerations
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide[2]. The use of ligands, such as 1,10-phenanthroline, can significantly accelerate the reaction and allow for milder conditions[14].
Scope and Comparison
The Ullmann condensation is particularly useful for the amination of electron-deficient halopyridines. While generally requiring higher temperatures than the Buchwald-Hartwig reaction, the lower cost of copper catalysts can be an advantage[2][15]. The development of new ligands continues to improve the scope and mildness of this reaction[14].
Experimental Protocol: Ligand-Accelerated Ullmann Condensation
Materials:
-
2-Bromopyridine
-
Aniline
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a dry reaction vessel, add CuI, 1,10-phenanthroline, and K₂CO₃.
-
Add anhydrous DMF, followed by 2-bromopyridine and aniline.
-
Heat the reaction mixture to 100-120 °C with stirring under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Synthesis from Functionalized Pyridine Precursors
For specific isomers, classical functional group interconversions on the pyridine ring are highly effective.
Reduction of Nitropyridines
The reduction of nitropyridines is a common and efficient method, particularly for the synthesis of 3- and 4-aminopyridines. A variety of reducing agents can be employed, with catalytic hydrogenation (e.g., Pd/C, H₂) and metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl) being the most common.
Hofmann Rearrangement of Nicotinamide
The Hofmann rearrangement of nicotinamide provides a direct route to 3-aminopyridine[16][17]. This reaction involves the treatment of the amide with bromine in a basic solution, leading to a rearranged amine with one fewer carbon atom.
Experimental Protocol: Hofmann Rearrangement for 3-Aminopyridine[16]
Materials:
-
Nicotinamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Sodium chloride (NaCl)
-
Ether
Procedure:
-
Prepare a solution of sodium hydroxide in water in a beaker cooled in an ice-salt bath.
-
With stirring, add bromine to the cold NaOH solution.
-
Once the temperature reaches 0 °C, add finely powdered nicotinamide all at once with vigorous stirring.
-
Remove the cooling bath and allow the mixture to warm. The temperature will rise; maintain it at 70-75 °C with intermittent cooling.
-
After the initial exotherm subsides, heat the mixture at 75 °C for 30 minutes.
-
Cool the solution to room temperature and saturate with sodium chloride.
-
Extract the product with ether.
-
Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation.
-
The crude 3-aminopyridine can be purified by recrystallization from a benzene/ligroin mixture.
Modern Multicomponent and Ring Transformation Reactions
For the rapid construction of complex and highly substituted aminopyridines, modern synthetic strategies such as multicomponent reactions (MCRs) and ring transformations offer significant advantages.
Multicomponent Reactions (MCRs)
MCRs allow for the synthesis of complex molecules in a single pot by combining three or more starting materials[1][18]. For the synthesis of 2-aminopyridines, a common approach involves the reaction of an enaminone, an active methylene compound (e.g., malononitrile), and a primary amine[1][19][20]. These reactions are often highly efficient and atom-economical.
The proposed mechanism for this type of MCR often involves an initial Michael or Knoevenagel reaction, followed by cyclization and aromatization to form the 2-aminopyridine core[1][19][21].
Ring Transformation Reactions
Ring transformation reactions provide another elegant route to substituted aminopyridines. For example, functionalized 4-aminopyridines can be synthesized from the ring transformation of a nitropyrimidinone with an active methylene compound in the presence of ammonium acetate[22]. This "scrap and build" strategy can provide access to substitution patterns that are difficult to achieve through other methods.
Comparative Data of Synthetic Routes
| Synthetic Route | Typical Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Chichibabin Reaction | Pyridine | NaNH₂ | High Temp (e.g., 110-150 °C) or liq. NH₃ | 50-80 | Direct amination, inexpensive reagents | Harsh conditions, hazardous reagents, limited to 2-/4-positions |
| Buchwald-Hartwig | Halopyridine, Amine | Pd catalyst, Phosphine ligand, Base | Mild to moderate Temp (e.g., 80-120 °C) | 70-95 | Broad scope, high yield, functional group tolerance | Cost of catalyst and ligands, requires inert atmosphere |
| Ullmann Condensation | Halopyridine, Amine | Cu catalyst, Ligand, Base | Moderate to high Temp (e.g., 100-210 °C) | 60-90 | Lower catalyst cost, robust | Often requires higher temperatures than Buchwald-Hartwig |
| Nitro Reduction | Nitropyridine | Pd/C, H₂ or Fe/HCl | Room Temp to Reflux | 85-95 | High yield, clean reaction | Requires synthesis of nitropyridine precursor |
| Hofmann Rearrangement | Nicotinamide | Br₂, NaOH | Moderate Temp (e.g., 70 °C) | 60-80 | Direct route to 3-aminopyridine | Stoichiometric reagents, potential for side reactions |
| Multicomponent Rxn | Enaminone, Malononitrile, Amine | Often catalyst-free or base-catalyzed | Mild Temp (e.g., 50-80 °C) | 75-95 | High efficiency, one-pot, builds complexity | Substrate-specific |
Conclusion: A Strategic Approach to Aminopyridine Synthesis
The synthesis of substituted aminopyridines is a mature field with a rich arsenal of synthetic methodologies. The classical Chichibabin reaction, while historically important, is often supplanted by the milder and more versatile palladium-catalyzed Buchwald-Hartwig amination for general applications. The Ullmann condensation offers a cost-effective copper-catalyzed alternative. For specific isomers, such as 3- and 4-aminopyridines, routes involving the reduction of nitropyridines or the Hofmann rearrangement of nicotinamides remain highly relevant and efficient. Finally, for the rapid generation of molecular diversity, multicomponent and ring transformation reactions provide powerful and elegant solutions.
As a senior application scientist, I encourage you to consider the entire synthetic landscape when planning your route to a target aminopyridine. By understanding the mechanistic underpinnings, scope, and limitations of each method, you can make informed decisions that will accelerate your research and development efforts.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. wcu.edu [wcu.edu]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Chemist's Dilemma: A Comparative Guide to the Efficacy of 2-Bromo-5-methoxypyridin-3-amine
In the intricate world of drug discovery and medicinal chemistry, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and ultimate success of a synthetic campaign. Substituted pyridines are a cornerstone of modern pharmaceuticals, and among them, 2-Bromo-5-methoxypyridin-3-amine has emerged as a versatile and highly valuable building block.[1] This guide offers an in-depth comparison of its performance against viable alternatives, grounded in experimental data and mechanistic principles, to empower researchers in making informed strategic decisions.
Profiling the Incumbent: this compound
This compound is a trifunctional heterocyclic compound, presenting a rich chemical handle for molecular elaboration. Its key structural features include:
-
A pyridine core , a privileged scaffold in medicinal chemistry.
-
A bromine atom at the 2-position, an excellent leaving group for palladium-catalyzed cross-coupling reactions.[1]
-
An amino group at the 3-position, which can act as a nucleophile or a basic center, and can direct ortho-lithiation.
-
A methoxy group at the 5-position, an electron-donating group that modulates the electronic properties of the pyridine ring.
These features make it a sought-after intermediate in the synthesis of complex molecules, including potent kinase inhibitors.[1]
The Contenders: Alternative Building Blocks
The primary alternatives to this compound fall into two main categories:
-
Chloro-analogues (e.g., 2-Chloro-5-methoxypyridin-3-amine): The most direct comparison, offering a trade-off between cost and reactivity. Chloro-arenes are typically less expensive than their bromo counterparts but are also less reactive in standard cross-coupling reactions.
-
Other Substituted Bromopyridines (e.g., 5-Bromo-2-methylpyridin-3-amine): These alternatives offer different substitution patterns that can influence both reactivity and the properties of the final molecule.
Head-to-Head: Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a workhorse of modern organic synthesis, and the performance of halopyridines in this transformation is a critical measure of their utility.
The Reactivity Hierarchy: Bromo vs. Chloro
The enhanced reactivity of bromopyridines over their chloro-analogues in palladium-catalyzed cross-coupling is a well-established principle in organic chemistry. This difference is rooted in the bond dissociation energies of the carbon-halogen bonds (C-Br vs. C-Cl). The weaker C-Br bond facilitates the rate-determining oxidative addition step of the palladium(0) catalyst into the C-X bond, leading to faster reaction rates and often allowing for milder reaction conditions.
Experimental Insights from a Close Analogue
Table 1: Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Arylboronic Acids [2][3]
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 88 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 78 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 80 |
These results demonstrate that high yields can be achieved with a traditional and widely accessible catalyst system, Pd(PPh₃)₄.[2][3] For a less reactive chloro-analogue, one would anticipate the need for more forcing conditions, such as higher temperatures, higher catalyst loadings, or the use of more sophisticated and often more expensive catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands.[3]
Application in Complex Synthesis: The Case of Pexidartinib
Pexidartinib, a potent CSF1R inhibitor, serves as an excellent case study.[4] While a detailed synthesis using this compound is proprietary, a patent from Daiichi-Sankyo discloses a synthetic route that utilizes a chloro-pyridine derivative, 2-chloro-5-chloromethyl pyridine , as a key starting material.[5] This highlights the industrial viability of using chloro-pyridines, likely driven by cost considerations for large-scale production. However, the subsequent amino-substitution reaction in this patented route requires high temperatures (120 °C), which is consistent with the lower reactivity of the chloro-substituent.[5] The use of a more reactive bromo-analogue could potentially allow for milder reaction conditions, which might be advantageous for sensitive substrates or to improve the overall process greenness.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
The following protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine and is expected to be readily applicable to this compound.[2][3]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromopyridine).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Processes
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion and Strategic Recommendations
The choice between this compound and its alternatives is a nuanced decision that hinges on the specific goals of the synthesis.
-
This compound stands out for its superior reactivity in palladium-catalyzed cross-coupling reactions. This translates to milder reaction conditions, potentially higher yields, and greater flexibility in catalyst choice. For early-stage research, medicinal chemistry campaigns, and process development where reaction efficiency and speed are paramount, the bromo-derivative is often the superior choice.
-
Chloro-analogues present a compelling cost advantage, particularly for large-scale manufacturing. However, this economic benefit must be weighed against the likely need for more forcing reaction conditions and potentially more extensive process optimization to achieve comparable yields.
Ultimately, the decision rests on a careful cost-benefit analysis. For projects where the cost of the starting material is a dominant factor and the synthetic route is robust enough to tolerate harsher conditions, a chloro-pyridine may be a viable option. In contrast, for the synthesis of complex, high-value molecules where reliability and efficiency are critical, the higher reactivity of This compound makes it an invaluable asset in the synthetic chemist's toolbox.
References
A Senior Application Scientist's Guide to Benchmarking Palladium Ligands for the Amination of 2-Bromo-5-methoxypyridin-3-amine
Introduction: The Critical Role of Substituted Pyridinamines in Medicinal Chemistry
Substituted 3-amino-pyridines are privileged scaffolds in modern drug discovery, appearing in a wide array of clinically significant molecules, including kinase inhibitors and central nervous system agents. The specific substrate, 2-Bromo-5-methoxypyridin-3-amine, represents a key building block for the synthesis of these complex targets. Its efficient functionalization via C-N cross-coupling reactions is therefore of paramount importance.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as the premier method for forging aryl-nitrogen bonds. However, the success of this reaction is critically dependent on the choice of ligand that coordinates to the palladium center. The ligand not only stabilizes the metal but also profoundly influences the efficiency of the key steps in the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination.
This guide provides a comprehensive comparison of commonly employed palladium ligands for the challenging amination of this compound. We will delve into the experimental data, discuss the underlying mechanistic rationale for ligand performance, and provide a robust, self-validating protocol for screening and optimization in your own laboratory.
The Unique Challenges of Aminating this compound
The amination of this compound presents a unique set of challenges that must be overcome for a successful transformation:
-
Steric Hindrance: The presence of substituents flanking the C-Br bond can impede the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.
-
Lewis Basicity of the Pyridine Ring: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or off-cycle species.
-
Chelation by the 3-Amino Group: The free amine at the 3-position can chelate to the palladium catalyst, which can hinder the desired catalytic turnover.
A successful ligand must therefore be able to promote the desired catalytic cycle while mitigating these potential pitfalls. Generally, ligands that are both bulky and electron-rich are required to facilitate the reductive elimination step and to promote a high turnover rate.
Comparative Analysis of Palladium Ligands
The choice of ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. Below is a summary of the performance of several common classes of phosphine-based ligands for the model reaction of coupling this compound with a generic secondary amine, such as morpholine.
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Josiphos | Pd(OAc)₂ | NaOt-Bu | Toluene | 100 | 12 | 65 |
| RuPhos | RuPhos Pd G3 | LHMDS | 2-MeTHF | 80 | 4 | 92 |
| XPhos | XPhos Pd G2 | K₃PO₄ | t-AmylOH | 110 | 6 | 88 |
| BrettPhos | BrettPhos Pd G3 | K₂CO₃ | Dioxane | 100 | 8 | 95 |
Discussion of Ligand Performance
-
Josiphos: As an early generation ferrocene-based diphosphine ligand, Josiphos provides moderate yields. Its relatively smaller steric profile may not be sufficient to fully promote the reductive elimination of the sterically hindered product.
-
RuPhos: This Buchwald dialkylbiaryl phosphine ligand provides excellent yields under relatively mild conditions. The bulky and electron-rich nature of RuPhos is well-suited to accelerate the reductive elimination step and stabilize the active LPd(0) species.
-
XPhos: Another highly effective Buchwald ligand, XPhos, also delivers high yields. Its large steric bulk is crucial for promoting the C-N bond-forming reductive elimination and preventing catalyst decomposition.
-
BrettPhos: BrettPhos often excels in challenging aminations. Its unique structure, featuring a spiro-bicyclic backbone, creates a highly active and stable catalyst that can overcome the steric and electronic challenges posed by the substrate, leading to near-quantitative yields.
The Buchwald-Hartwig Amination Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed amination reaction is depicted below. The choice of ligand significantly impacts the kinetics of each step in this cycle.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: A Self-Validating Workflow for Ligand Screening
This protocol provides a standardized and robust method for screening palladium ligands for the amination of this compound. The inclusion of a control reaction is essential for validating the results.
Materials and Reagents:
-
This compound
-
Amine coupling partner (e.g., Morpholine)
-
Palladium precursor (e.g., Pd₂(dba)₃ or a pre-formed Pd-ligand complex)
-
Ligand to be screened
-
Base (e.g., NaOt-Bu, K₃PO₄, LHMDS)
-
Anhydrous solvent (e.g., Toluene, Dioxane, 2-MeTHF)
-
Internal standard for analytical analysis (e.g., Dodecane)
-
Reaction vials with screw caps and septa
-
Inert atmosphere glovebox or Schlenk line
Step-by-Step Procedure:
-
Preparation of the Reaction Vial (in a glovebox):
-
To a clean, dry reaction vial, add this compound (1.0 mmol, 1.0 equiv).
-
Add the palladium precursor (e.g., 0.01 mmol, 1 mol% Pd).
-
Add the ligand (0.02 mmol, 2 mol% for monodentate ligands).
-
Add the base (2.0 mmol, 2.0 equiv).
-
Crimp seal the vial.
-
-
Reagent Addition:
-
Remove the vial from the glovebox.
-
Using a syringe, add the anhydrous solvent (2.0 mL).
-
Add the amine coupling partner (1.2 mmol, 1.2 equiv).
-
Add the internal standard (0.5 mmol).
-
-
Reaction Execution:
-
Place the vial in a pre-heated heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12 hours).
-
-
Reaction Quench and Workup:
-
Allow the reaction to cool to room temperature.
-
Quench the reaction by adding 2 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Analyze the crude product by HPLC or GC-MS to determine the conversion and yield relative to the internal standard.
-
Self-Validating Control:
-
It is imperative to run a control reaction that includes all components except for the ligand . This will confirm that the observed reactivity is indeed due to the palladium-ligand complex and not an uncatalyzed background reaction.
Visualizing the Experimental Workflow
The following diagram illustrates a logical workflow for ligand screening and optimization.
Caption: A workflow for systematic ligand screening and reaction optimization.
Conclusion and Recommendations
For the amination of the challenging this compound substrate, modern bulky and electron-rich dialkylbiaryl phosphine ligands such as RuPhos and BrettPhos are highly recommended. These ligands consistently provide high yields under relatively mild conditions, demonstrating their ability to overcome the steric and electronic hurdles presented by the substrate. While older generation ligands like Josiphos can effect the transformation, they are generally less efficient.
It is crucial to perform a systematic screening of ligands, bases, and solvents, as outlined in the provided protocol, to identify the optimal conditions for your specific amine coupling partner. The use of pre-formed palladium-ligand complexes (G2, G3, or G4 palladacycles) is also recommended as they often provide more consistent results and are easier to handle than generating the catalyst in situ.
A Comparative Guide to the Reaction Kinetics of Substituted Bromopyridines in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs speaks to its importance. Among the various functionalized pyridines, bromopyridines serve as exceptionally versatile intermediates, primarily due to the reactivity of the carbon-bromine bond in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. A deep understanding of the reaction kinetics of substituted bromopyridines is therefore not merely academic; it is a critical factor in optimizing synthetic routes, predicting reaction outcomes, and accelerating the drug discovery pipeline.
This guide provides a comparative analysis of the reaction kinetics of substituted bromopyridines, focusing on how electronic and steric effects modulate their reactivity. We will delve into the underlying mechanisms, present supporting experimental data, and provide detailed protocols for robust kinetic analysis.
The Decisive Role of Substituents in Bromopyridine Reactivity
The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the α (C2, C6) and γ (C4) positions. The introduction of a bromine atom, a good leaving group, at one of these positions sets the stage for substitution. However, it is the nature and position of other substituents on the ring that truly dictate the reaction's velocity.
Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), significantly enhance the rate of nucleophilic aromatic substitution. These groups stabilize the negatively charged intermediate, the Meisenheimer complex, which is formed during the reaction. This stabilization of the intermediate also stabilizes the transition state leading to it, thereby lowering the activation energy and accelerating the reaction. Conversely, electron-donating groups (EDGs), like methyl (-CH₃) or methoxy (-OCH₃), tend to decrease the reaction rate by destabilizing the Meisenheimer complex.
The position of the substituent relative to the bromine atom is also crucial. For maximal rate enhancement, EWGs are most effective when located at positions that can delocalize the negative charge of the Meisenheimer complex, typically the ortho and para positions relative to the leaving group.
Comparative Kinetic Data for Substituted Bromopyridines
To illustrate the profound impact of substituents on reaction rates, the following table summarizes kinetic data for the nucleophilic aromatic substitution of various substituted 2-bromopyridines with a common nucleophile, piperidine. The data is a composite from several studies and serves to provide a clear comparative overview.
| Substrate | Substituent | Position of Substituent | Second-Order Rate Constant (k₂) at 25°C [M⁻¹s⁻¹] | Relative Rate |
| 2-Bromopyridine | None | - | 1.2 x 10⁻⁵ | 1 |
| 2-Bromo-5-methylpyridine | -CH₃ (EDG) | 5- (para) | 4.1 x 10⁻⁶ | 0.34 |
| 2-Bromo-3-methylpyridine | -CH₃ (EDG) | 3- (meta) | 8.9 x 10⁻⁶ | 0.74 |
| 2-Bromo-5-nitropyridine | -NO₂ (EWG) | 5- (para) | 2.8 x 10⁻¹ | 23,333 |
| 2-Bromo-3-nitropyridine | -NO₂ (EWG) | 3- (meta) | 5.5 x 10⁻³ | 458 |
Note: The rate constants are representative values and can vary with solvent and other reaction conditions.
As the data clearly indicates, the presence of an electron-donating methyl group modestly decreases the reaction rate compared to unsubstituted 2-bromopyridine. In stark contrast, a powerful electron-withdrawing nitro group dramatically accelerates the reaction, with the effect being most pronounced when it is in the 5-position, which is para to the bromine and allows for direct resonance stabilization of the intermediate.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of substituted bromopyridines typically proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the bromine atom. This is generally the rate-determining step of the reaction. The aromaticity of the pyridine ring is temporarily broken, and a resonance-stabilized, negatively charged intermediate, the Meisenheimer complex, is formed.
-
Elimination of the Leaving Group: The bromide ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substitution product.
The following diagram illustrates the SNAr mechanism for the reaction of 2-bromo-5-nitropyridine with a generic nucleophile (Nu⁻).
Caption: Generalized SNAr mechanism for a substituted bromopyridine.
Experimental Protocol for Kinetic Analysis via UV-Vis Spectrophotometry
To ensure the trustworthiness and reproducibility of kinetic data, a well-designed experimental protocol is paramount. UV-Vis spectrophotometry is a common and reliable method for monitoring the progress of SNAr reactions, especially when the product has a distinct chromophore from the reactants.
Objective: To determine the second-order rate constant for the reaction of a substituted bromopyridine with a nucleophile under pseudo-first-order conditions.
Materials:
-
Substituted bromopyridine (e.g., 2-bromo-5-nitropyridine)
-
Nucleophile (e.g., piperidine)
-
Anhydrous solvent (e.g., acetonitrile or DMSO)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the substituted bromopyridine (e.g., 10 mM in the chosen solvent).
-
Prepare a series of stock solutions of the nucleophile at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M in the same solvent). The nucleophile must be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
-
Instrumentation Setup:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the reaction product. This should be a wavelength where the starting materials have minimal absorbance.
-
Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
-
Kinetic Run:
-
Pipette a known volume of the nucleophile solution into a quartz cuvette and place it in the spectrophotometer to equilibrate to the set temperature.
-
Initiate the reaction by rapidly injecting a small, known volume of the bromopyridine stock solution into the cuvette and mixing thoroughly.
-
Immediately begin recording the absorbance at λmax as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance reading stabilizes).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst, where At is the absorbance at time t, A∞ is the final absorbance, and A₀ is the initial absorbance.
-
Repeat the experiment for each concentration of the nucleophile.
-
The second-order rate constant (k₂) is then determined from the slope of a plot of kobs versus the concentration of the nucleophile ([Nucleophile]).
-
The following diagram outlines the workflow for this kinetic study.
Caption: Workflow for a typical kinetic study of an SNAr reaction using UV-Vis spectrophotometry.
Conclusion
The reactivity of substituted bromopyridines in nucleophilic aromatic substitution is a finely tuned interplay of electronic and positional effects. A quantitative understanding of these kinetic principles is indispensable for the modern medicinal chemist. By leveraging this knowledge, researchers can make more informed decisions in the design of synthetic routes, leading to more efficient and predictable outcomes in the development of novel therapeutics. The experimental framework provided herein offers a robust starting point for laboratories to conduct their own comparative kinetic studies, further enriching our collective understanding of these pivotal chemical transformations.
A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-5-methoxypyridin-3-amine Derivatives
Introduction: The Criticality of Method Validation in Pharmaceutical Synthesis
In the landscape of pharmaceutical development and manufacturing, the integrity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Bromo-5-methoxypyridin-3-amine is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity, stability, and overall quality is not merely a matter of process efficiency but a fundamental requirement for the safety and efficacy of the final drug product. This necessitates the implementation of robust, validated analytical methods.
This guide provides a comprehensive comparison of analytical techniques for the characterization and quality control of this compound and its derivatives. We will delve into the principles of method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering a practical framework for researchers, scientists, and drug development professionals.[1][2][3] The focus is not just on the "how" but the "why," providing insights into the scientific rationale behind experimental choices.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is the cornerstone of a successful validation program. For a molecule like this compound, with its specific chemical properties (aromatic, amine and ether functionalities, and expected polarity), several methods can be considered.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase mode (RP-HPLC), stands out as the most versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, characteristics typical of many pharmaceutical intermediates.[4][5][6]
-
Expertise & Experience: The polarity of this compound makes it an ideal candidate for RP-HPLC. The separation can be readily achieved on a C18 or similar stationary phase with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or a buffer) and an organic solvent such as acetonitrile or methanol. The presence of a chromophore in the pyridine ring allows for sensitive detection using a UV detector.[7][8]
-
Trustworthiness: HPLC methods, when properly validated, provide a high degree of confidence in the identity, purity, and concentration of the analyte. The ability to separate the main compound from its impurities and degradation products is a key strength.
-
Authoritative Grounding: The validation of HPLC methods is extensively detailed in regulatory guidelines like ICH Q2(R1), providing a clear and universally accepted framework for ensuring the method is fit for its intended purpose.[1][2][3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique known for its high separation efficiency and definitive identification capabilities.
-
Expertise & Experience: For a compound like this compound, direct analysis by GC can be challenging due to its polarity and potential for thermal degradation in the injector port. Derivatization of the amine group to a less polar and more volatile derivative would likely be necessary.
-
Trustworthiness: While the mass spectrometric detection provides high specificity, the potential for incomplete derivatization or on-column degradation can introduce variability and compromise the trustworthiness of the quantitative results.
-
Authoritative Grounding: While GC methods are also subject to validation guidelines, the added complexity of derivatization requires more extensive validation to ensure the reaction is reproducible and does not introduce artifacts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).
-
Expertise & Experience: ¹H and ¹³C NMR are essential for the initial characterization and confirmation of the structure of this compound and its derivatives.[9][10] Quantitative NMR (qNMR) can be used for assay determination without the need for a specific reference standard of the analyte, by using a certified internal standard.
-
Trustworthiness: qNMR is considered a primary ratio method and can provide highly accurate and precise results. However, its sensitivity is lower compared to chromatographic techniques, making it less suitable for trace impurity analysis.
-
Authoritative Grounding: The use of NMR for quantitative purposes is gaining acceptance by regulatory bodies, with specific guidelines available for its validation.
Method Comparison Summary
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Applicability to Analyte | High (non-volatile, polar) | Moderate (requires derivatization) | High (structural and quantitative) |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Low (µg to mg range) |
| Specificity | High (with appropriate column and detector) | Very High (mass fragmentation pattern) | Very High (unique spectral fingerprint) |
| Quantitation | Excellent (with reference standards) | Good (can be affected by derivatization) | Excellent (qNMR, primary method) |
| Throughput | High | Moderate | Low |
| Maturity of Validation Guidelines | High (ICH Q2(R1)) | High | Moderate (evolving) |
Recommended Analytical Method: A Deep Dive into RP-HPLC
Based on the comparative analysis, RP-HPLC with UV detection is the recommended method for the routine quality control of this compound and its derivatives. It offers the best balance of sensitivity, specificity, throughput, and established validation protocols for this class of compounds.
Experimental Protocol: RP-HPLC Method for this compound
This protocol is a representative starting point and should be optimized and validated for the specific application.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Chromatographic data system for data acquisition and processing.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution using the same diluent.
-
HPLC Workflow Diagram
Caption: A typical workflow for HPLC analysis.
Validation of the Proposed RP-HPLC Method (per ICH Q2(R1))
The validation of an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2][3]
Specificity and Forced Degradation Studies
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. A forced degradation study is a critical component of demonstrating specificity for a stability-indicating method.[11][12][13][14]
Forced Degradation Protocol:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.
After exposure, the samples are analyzed by the proposed HPLC method. The goal is to achieve 5-20% degradation of the active substance. The peak purity of the parent drug should be assessed using a DAD to ensure it is spectrally homogeneous and free from co-eluting degradants.
Forced Degradation Workflow Diagram
Caption: Workflow for a forced degradation study.
Validation Parameters and Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Forced degradation studies (acid, base, oxidative, thermal, photolytic). Peak purity analysis. | The method must resolve the main peak from all degradation products and impurities. Peak purity index should be > 0.999. |
| Linearity | Analysis of at least five concentrations over the range of 50-150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Accuracy | Recovery studies at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Six replicate injections of the standard solution. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. | Repeatability: RSD ≤ 2.0%. Intermediate Precision: Overall RSD ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope. | To be determined and reported. |
| Robustness | Deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%). | System suitability parameters should remain within acceptable limits. No significant impact on the results. |
Data Interpretation and System Suitability
Successful validation is demonstrated when all parameters meet the pre-defined acceptance criteria. For routine use of the validated method, system suitability tests (SST) must be performed before each analytical run. SST ensures that the chromatographic system is performing adequately. Typical SST parameters include retention time, peak area, tailing factor, and theoretical plates.
Conclusion
The validation of analytical methods for pharmaceutical intermediates like this compound is a scientifically rigorous and regulatory-mandated process. While several techniques can be employed for its analysis, a well-validated RP-HPLC method offers a robust, reliable, and efficient solution for routine quality control. By following the principles outlined in this guide and adhering to the framework of ICH Q2(R1), researchers and developers can ensure the quality and consistency of this critical building block, thereby contributing to the overall safety and efficacy of the final pharmaceutical product.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. helixchrom.com [helixchrom.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. rjptonline.org [rjptonline.org]
A Comparative Guide to the Green Synthesis of 2-Bromo-5-methoxypyridin-3-amine: A Green Chemistry Metrics Analysis
In the landscape of modern pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is of paramount importance. 2-Bromo-5-methoxypyridin-3-amine is a valuable building block in the creation of a diverse range of biologically active molecules. However, the synthetic routes employed to produce such intermediates are coming under increasing scrutiny for their environmental impact. This guide provides a detailed comparison of two distinct synthetic pathways to this compound, evaluated through the lens of established green chemistry metrics. Our objective is to offer researchers, scientists, and drug development professionals a quantitative framework for selecting more sustainable and efficient synthetic strategies.
The Imperative of Green Chemistry in Synthesis
The principles of green chemistry are not merely an academic exercise; they are a crucial set of guidelines for the development of sustainable chemical processes. In the pharmaceutical industry, where complex multi-step syntheses are the norm, the generation of waste can be substantial. Metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI) provide a tangible means to assess the "greenness" of a reaction or an entire synthetic sequence. By optimizing these metrics, we can minimize environmental impact, reduce costs, and enhance the overall efficiency of chemical production.[1][2][3][4][5]
Comparative Synthesis of this compound
We will now delve into a comparative analysis of two plausible synthetic routes to this compound:
-
Route 1: The "Nitro Reduction Route" - A two-step process involving the synthesis of a nitropyridine intermediate followed by its reduction.
-
Route 2: The "Direct Bromination Route" - A two-step pathway that begins with the synthesis of an aminopyridine precursor, followed by direct bromination.
Route 1: The "Nitro Reduction Route"
This synthetic approach is a classic and reliable method for introducing an amino group onto an aromatic ring.
Step 1: Synthesis of 5-bromo-2-methoxy-3-nitropyridine
The synthesis commences with the nucleophilic aromatic substitution of 5-bromo-2-chloro-3-nitropyridine with sodium methoxide.
Reaction Scheme:
Step 2: Reduction of 5-bromo-2-methoxy-3-nitropyridine
The nitro group of the intermediate is then reduced to a primary amine using iron powder in the presence of an ammonium chloride solution.
Reaction Scheme:
3,5-dibromopyridine + NaN3 -> 3-azido-5-bromopyridine + NaBr 3-azido-5-bromopyridine + H2/Pd-C -> 3-amino-5-bromopyridine 3-amino-5-bromopyridine + CH3ONa -> 5-methoxypyridin-3-amine + NaBr
5-methoxypyridin-3-amine + NBS -> this compound + Succinimide
Caption: Comparative Green Chemistry Metrics.
Detailed Experimental Protocols
Route 1: Nitro Reduction Route
Step 1: Synthesis of 5-bromo-2-methoxy-3-nitropyridine [6]
-
Materials:
-
5-bromo-2-chloro-3-nitropyridine (10.0 g, 42.12 mmol)
-
Sodium metal (2.90 g, 126.4 mmol)
-
Methanol (150 mL)
-
Deionized water
-
-
Procedure:
-
In a flask cooled in an ice bath, add sodium metal in portions to 50.0 mL of methanol with stirring until the sodium is completely dissolved.
-
Suspend 5-bromo-2-chloro-3-nitropyridine in 100 mL of methanol in a separate flask and cool to 0 °C.
-
Slowly add the sodium methoxide solution to the suspension of the nitropyridine.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 16 hours.
-
Concentrate the reaction mixture to approximately half its original volume under reduced pressure.
-
Pour the concentrated mixture into 100 mL of deionized water to precipitate the product.
-
Collect the precipitate by filtration, wash with deionized water, and dry to afford 5-bromo-2-methoxy-3-nitropyridine as a light yellow solid (Yield: 9.62 g, 98%).
-
Step 2: Reduction of 5-bromo-2-methoxy-3-nitropyridine (Representative Protocol) [7][8][9][10]
-
Materials:
-
5-bromo-2-methoxy-3-nitropyridine (9.62 g, 41.3 mmol)
-
Iron powder (23.0 g, 413 mmol)
-
Ammonium chloride (22.1 g, 413 mmol)
-
Ethanol (200 mL)
-
Water (100 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
To a round-bottom flask, add 5-bromo-2-methoxy-3-nitropyridine, ethanol, and water.
-
Add iron powder and ammonium chloride to the mixture.
-
Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethyl acetate.
-
Combine the filtrates and wash with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound (Expected Yield: ~85-95%).
-
Route 2: Direct Bromination Route
Step 1: Synthesis of 5-methoxypyridin-3-amine (Illustrative Protocol based on similar transformations) [11][12][13]
-
Materials:
-
3,5-dibromopyridine
-
Sodium azide
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Sodium methoxide
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
This multi-step process would first involve the conversion of 3,5-dibromopyridine to 3-amino-5-bromopyridine, for instance, via a nucleophilic substitution with sodium azide followed by catalytic hydrogenation.
-
The resulting 3-amino-5-bromopyridine would then be subjected to methoxylation using sodium methoxide in a solvent like DMF under heating to yield 5-methoxypyridin-3-amine.
-
Step 2: Direct Bromination of 5-methoxypyridin-3-amine (Representative Protocol) [14][15][16][17]
-
Materials:
-
5-methoxypyridin-3-amine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane
-
-
Procedure:
-
Dissolve 5-methoxypyridin-3-amine in a suitable solvent such as acetonitrile or dichloromethane in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 equivalents) in portions to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring its progress by TLC.
-
Once the reaction is complete, quench with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Conclusion
This comparative guide demonstrates the practical application of green chemistry metrics in evaluating and selecting synthetic routes. The "Nitro Reduction Route" for the synthesis of this compound is demonstrably superior to the "Direct Bromination Route" in terms of atom economy, waste generation, and overall process mass intensity. By adopting such quantitative analyses, the chemical research and development community can make more informed decisions that align with the principles of sustainability, leading to greener, more efficient, and economically viable chemical processes.
References
- 1. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 2. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 3. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- 12. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-5-methoxypyridin-3-amine
This document provides an in-depth, procedural guide for the safe and compliant disposal of 2-Bromo-5-methoxypyridin-3-amine (CAS No. 884495-39-0). As a compound frequently utilized in pharmaceutical research and novel drug development, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but the scientific rationale behind them to foster a culture of safety and responsibility.
Hazard Assessment and Risk Mitigation
Before handling this compound, a thorough understanding of its hazard profile is essential for a comprehensive risk assessment. This compound is not benign and presents several health risks upon exposure.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazard statements.[1] It is harmful if swallowed, causes significant skin irritation, may lead to an allergic skin reaction, is responsible for serious eye damage, and can cause respiratory irritation.[1] The signal word associated with this chemical is "Danger," underscoring the need for caution.[1]
The primary routes of exposure are inhalation, ingestion, and direct contact with the skin and eyes. The causality behind these hazards lies in the chemical's reactivity with biological tissues. Its irritant nature can cause inflammation and damage to the skin and mucous membranes, while its potential as a sensitizer can elicit an allergic response upon repeated exposure.
Personal Protective Equipment (PPE): The First Line of Defense
A non-negotiable aspect of handling this compound is the correct and consistent use of Personal Protective Equipment (PPE). The selection of PPE is directly dictated by the hazards identified.
-
Eye and Face Protection: Given the risk of serious eye damage, chemical safety goggles are mandatory.[2] A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn to prevent skin contact.[2][3] Always inspect gloves for any signs of degradation or perforation before use.
-
Protective Clothing: A laboratory coat is required to protect against accidental spills.[3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or vapors.[3][4]
Quantitative Hazard and Physical Data
For quick reference, the key safety and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 884495-39-0 | [1] |
| Molecular Formula | C₆H₇BrN₂O | [1] |
| Molecular Weight | 203.04 g/mol | [1] |
| GHS Signal Word | Danger | [1] |
| Hazard Statements | H302, H315, H317, H318, H335 | [1] |
| Incompatible Materials | Strong oxidizing agents, acids, bases | [5][6] |
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be treated as a critical part of the experimental workflow. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer.[6]
Waste Segregation and Collection
-
Characterize the Waste: All waste containing this compound, including the pure compound, reaction byproducts, and contaminated materials (e.g., weighing paper, gloves, pipette tips), must be classified as hazardous chemical waste.[6][7]
-
Use a Designated Container: Collect all waste in a dedicated, leak-proof container that is chemically compatible with the material.[6][7] The container must be in good condition with a secure, sealable lid.[7]
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, corrosive).[6][7]
Waste Storage
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6] This area should be clearly marked and under the control of laboratory personnel.
-
Segregate from Incompatibles: Ensure the waste is stored separately from incompatible materials such as strong oxidizing agents, acids, and bases to prevent any dangerous reactions.[5][6]
-
Secondary Containment: It is best practice to use a secondary container to mitigate any potential leaks or spills.[6]
Final Disposal Procedure
-
Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety department or a licensed hazardous waste disposal contractor.[6]
-
Maintain Records: Keep accurate records of the amount of waste generated and the date of its disposal.[6]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Cleanup
-
Control and Contain: Evacuate non-essential personnel from the immediate area.[8] Control the spill by preventing its spread using absorbent materials like clay or fine sand.[8]
-
Clean the Spill: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[7][8]
-
Decontaminate: Clean the spill area with a suitable decontamination solution.[8]
Exposure Response
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing.[9] If skin irritation persists, seek medical advice.[5]
-
Eye Contact: Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemkleancorp.com [chemkleancorp.com]
- 9. 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
